Product packaging for Epiberberine chloride(Cat. No.:CAS No. 889665-86-5)

Epiberberine chloride

Cat. No.: B607344
CAS No.: 889665-86-5
M. Wt: 371.8 g/mol
InChI Key: DGRBIBRPLDAHJH-UHFFFAOYSA-M
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Description

Epiberberine Chloride is a natural anticancer agent which stabilizes telomeric G4s and inhibits telomerase, specifically recognizing the hybrid-2 telomeric G4 predominant in physiologically relevant K+ solution and converts other telomeric G4 forms to hybrid-2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18ClNO4 B607344 Epiberberine chloride CAS No. 889665-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBIBRPLDAHJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889665-86-5
Record name Epiberberine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIBERBERINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Epiberberine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – Epiberberine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), is emerging as a compound of significant interest to the scientific and drug development communities.[1] Extensive research has begun to elucidate its complex mechanism of action, revealing a molecule with pleiotropic effects targeting a range of cellular pathways implicated in various disease states, including metabolic disorders, neurodegenerative diseases, inflammation, and cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of multiple molecular targets and signaling cascades. The primary mechanisms identified to date include enzyme inhibition, interference with signaling pathways crucial for cell growth and metabolism, and regulation of inflammatory and neurotoxic processes.

Enzyme Inhibition

Epiberberine has demonstrated potent inhibitory activity against several key enzymes:

  • Urease: Epiberberine is a potent inhibitor of urease from both Helicobacter pylori (HPU) and jack bean (JBU).[2] This inhibition is concentration-dependent and has been shown to be more effective than the standard urease inhibitor, acetohydroxamic acid.[2] The mechanism of inhibition involves the active site sulfhydryl group and is reversible.[2]

  • Cholinesterases and BACE1: In the context of neurodegenerative diseases like Alzheimer's, epiberberine acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] It also functions as a non-competitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides.[3][4][5]

  • Cytochrome P450 (CYP) Enzymes: Epiberberine has been shown to have an inhibitory effect on certain CYP450 isoforms, particularly CYP2C9 and CYP2D6 in human liver microsomes, which has implications for drug metabolism and potential drug-drug interactions.[1]

Modulation of Cellular Signaling Pathways

This compound has been shown to influence several critical intracellular signaling pathways:

  • Raf/MEK/ERK Pathway: Epiberberine suppresses the Raf/MEK1/2/ERK1/2 signaling cascade, which is a key pathway involved in cell proliferation and differentiation.[3][6] This inhibition is particularly relevant to its anti-adipogenic effects.[3][6]

  • AMPKα/Akt Pathway: The compound also downregulates the AMPKα/Akt pathway.[3][6] This pathway is central to cellular energy homeostasis, and its modulation by epiberberine contributes to its effects on glucose and lipid metabolism.[3][6]

  • NF-κB Signaling: While direct studies on epiberberine are emerging, the closely related alkaloid berberine is known to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[7][8] This is a likely mechanism for the observed anti-inflammatory properties of epiberberine as well.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory and cellular activities of epiberberine.

Target Enzyme/ProcessOrganism/Cell LineIC50 Value (μM)Ki Value (μM)Inhibition TypeReference
Helicobacter pylori Urease (HPU)Helicobacter pylori3.0 ± 0.0110.6 ± 0.01Slow-binding, Uncompetitive[2]
Jack Bean Urease (JBU)Canavalia ensiformis2.3 ± 0.014.6 ± 0.01Slow-binding, Competitive[2]
Acetylcholinesterase (AChE)Not Specified1.07Not ReportedNot Specified[3][4][5]
Butyrylcholinesterase (BChE)Not Specified6.03Not ReportedNot Specified[3][4][5]
Beta-secretase (BACE1)Not Specified8.55Not ReportedNon-competitive[3][4][5]
Peroxynitrite (ONOO-) ScavengingIn vitro16.83Not ApplicableNot Applicable[3][4][5]
Cellular Triglyceride Accumulation3T3-L1 adipocytes52.8Not ApplicableNot Applicable[3][5]
CYP2D6 InhibitionRat Liver Microsomes19.45Not ReportedNot Specified[1]
CYP2D6 InhibitionHuman Liver Microsomes11.86Not ReportedNot Specified[1]
CYP2C9 InhibitionHuman Liver Microsomes8.18Not ReportedNot Specified[1]
CYP3A4 InhibitionHuman Liver Microsomes81.50Not ReportedNot Specified[1]
CYP2E1 InhibitionHuman Liver Microsomes66.28Not ReportedNot Specified[1]

Key Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its activity are provided below.

Epiberberine_Raf_MEK_ERK_Pathway Epiberberine This compound Raf Raf Epiberberine->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Adipogenesis Adipogenesis ERK->Adipogenesis

Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway by this compound.

Epiberberine_AMPK_Akt_Pathway Epiberberine This compound AMPK AMPKα Epiberberine->AMPK Akt Akt AMPK->Akt Metabolism Glucose & Lipid Metabolism Akt->Metabolism

Figure 2: Downregulation of the AMPKα/Akt pathway by this compound.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Urease Prepare Urease Solution (HPU or JBU) Incubate Incubate Urease with This compound Urease->Incubate Epiberberine Prepare Epiberberine Chloride Solutions (Varying Concentrations) Epiberberine->Incubate AddUrea Add Urea Substrate Incubate->AddUrea Measure Measure Ammonia Production (e.g., Berthelot's method) AddUrea->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 and Ki values Calculate->Determine

Figure 3: Experimental workflow for determining urease inhibition by this compound.

Detailed Methodologies of Key Experiments

While full, detailed protocols require access to the primary literature, the following outlines the general methodologies employed in the cited studies.

Urease Inhibition Assay

The inhibitory effect of epiberberine on urease activity was assessed by quantifying ammonia production from the enzymatic hydrolysis of urea.[2]

  • Enzyme and Inhibitor Preparation: A solution of purified H. pylori urease (HPU) or jack bean urease (JBU) is prepared in a suitable buffer. This compound is dissolved, typically in DMSO, and serially diluted to achieve a range of concentrations.[2]

  • Inhibition Reaction: The urease enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.[2]

  • Substrate Addition and Incubation: The enzymatic reaction is initiated by the addition of a urea solution. The reaction mixture is incubated at a controlled temperature.[2]

  • Quantification of Ammonia: The amount of ammonia produced is determined using a colorimetric method, such as the Berthelot's reaction, where the absorbance is measured spectrophotometrically.[2]

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the presence of epiberberine to that of a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki are determined through Lineweaver-Burk or Dixon plots.[2]

Cell-Based Assays for Adipogenesis

The anti-adipogenic effects of epiberberine were investigated using the 3T3-L1 preadipocyte cell line.[3][5][6]

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is then induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment with Epiberberine: During the differentiation process, the cells are treated with various concentrations of this compound.[3][5]

  • Assessment of Lipid Accumulation: After several days of differentiation, the accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.[6]

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected at different time points during differentiation. The protein levels and phosphorylation status of key signaling molecules (e.g., Raf, MEK, ERK, AMPKα, Akt) and adipogenic transcription factors (e.g., PPAR-γ, C/EBP-α, SREBP-1) are analyzed by Western blotting using specific antibodies.[6]

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to target multiple enzymes and signaling pathways simultaneously makes it a compelling candidate for the development of novel therapeutics for a variety of diseases. Future research should focus on further delineating the precise molecular interactions of epiberberine with its targets, exploring its potential synergistic effects with other therapeutic agents, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The continued investigation of this intriguing alkaloid holds significant promise for advancing human health.

References

Epiberberine Chloride: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine is a protoberberine alkaloid, a class of naturally occurring isoquinoline alkaloids known for their diverse pharmacological activities. As a bioactive compound, epiberberine has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of epiberberine chloride, focusing on its natural occurrence, biosynthetic pathway, and detailed methodologies for its extraction and purification from natural sources.

Natural Occurrence and Quantitative Data

Epiberberine is primarily found in plants of the Ranunculaceae and Berberidaceae families. The most significant natural source of this alkaloid is the rhizome of Coptis chinensis Franch. (Huanglian), a perennial herb widely used in traditional Chinese medicine.[1] Other Coptis species also produce epiberberine. The content of epiberberine in Coptis chinensis can vary depending on factors such as the age of the plant and cultivation conditions.

For researchers and professionals in drug development, understanding the quantitative distribution of epiberberine is crucial for selecting optimal plant sources and developing efficient extraction strategies. The following table summarizes the content of epiberberine and other major alkaloids in the rhizomes of Coptis chinensis at different growth stages and under different planting modes.

Plant Age (Years)Planting ModeEpiberberine (%)Berberine (%)Coptisine (%)Palmatine (%)Total Alkaloids (%)
2Natural Understory0.857.342.651.8712.71
2Manmade Scaffold0.888.212.712.0113.81
3Natural Understory0.918.522.882.1514.46
3Manmade Scaffold0.938.652.932.2314.74
4Natural Understory0.958.893.012.3115.16
4Manmade Scaffold1.029.123.152.4515.74
5Natural Understory1.089.563.282.5816.50
5Manmade Scaffold1.159.883.412.7217.16

Biosynthesis of Epiberberine

The biosynthesis of epiberberine is a complex enzymatic process that begins with the amino acid L-tyrosine. Through a series of reactions, L-tyrosine is converted to (S)-reticuline, a pivotal intermediate in the biosynthesis of many benzylisoquinoline alkaloids. From (S)-reticuline, the pathway to epiberberine involves several key enzymatic steps, including the formation of the protoberberine skeleton and specific methylation and cyclization reactions.

Recent research has elucidated the specific enzymes involved in the later stages of epiberberine biosynthesis in Coptis chinensis.[2] The pathway diverges from the berberine biosynthetic pathway at the intermediate (S)-scoulerine. The key enzymes identified are:

  • CcCYP719A1: A cytochrome P450 enzyme that catalyzes the formation of the methylenedioxy bridge on ring D of the protoberberine backbone, leading to the formation of (S)-cheilanthifoline from (S)-scoulerine.

  • CcOMT1: An O-methyltransferase that methylates the hydroxyl group at the C-2 position of (S)-cheilanthifoline to produce (S)-tetrahydroepiberberine.

  • CcTHBO: A tetrahydroprotoberberine oxidase that catalyzes the oxidation of the B ring of (S)-tetrahydroepiberberine to form the quaternary isoquinoline system of epiberberine.

The following diagram illustrates the key steps in the biosynthetic pathway of epiberberine from (S)-reticuline.

epiberberine_biosynthesis Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE Scoulerine (S)-Scoulerine BBE->Scoulerine CcCYP719A1 CcCYP719A1 Scoulerine->CcCYP719A1 Cheilanthifoline (S)-Cheilanthifoline CcCYP719A1->Cheilanthifoline CcOMT1 CcOMT1 Cheilanthifoline->CcOMT1 Tetrahydroepiberberine (S)-Tetrahydroepiberberine CcOMT1->Tetrahydroepiberberine CcTHBO CcTHBO Tetrahydroepiberberine->CcTHBO Epiberberine Epiberberine CcTHBO->Epiberberine

Biosynthetic pathway of epiberberine.

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of epiberberine from its natural sources, primarily Coptis chinensis rhizomes, involves a multi-step process that includes extraction, preliminary purification, and fine separation, typically by chromatographic methods. Below is a detailed protocol for the preparative isolation of epiberberine using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids solid adsorbents, leading to high recovery and purity.

Protocol: Preparative Isolation of Epiberberine by High-Speed Counter-Current Chromatography (HSCCC)

1. Preparation of Crude Extract:

  • 1.1. Plant Material: Air-dried rhizomes of Coptis chinensis are pulverized into a coarse powder.

  • 1.2. Extraction: The powdered rhizomes (1 kg) are extracted three times with 10 L of 95% ethanol under reflux for 2 hours for each extraction.

  • 1.3. Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • 1.4. Acid-Base Partitioning: The crude extract is suspended in 2 L of 0.5% HCl and filtered. The acidic aqueous solution is then washed three times with 1 L of diethyl ether to remove non-alkaloidal components. The pH of the aqueous phase is adjusted to 9-10 with 10% NaOH, and the solution is then extracted three times with 1.5 L of chloroform. The chloroform layers are combined and concentrated to dryness to yield the crude alkaloid fraction.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

  • 2.1. HSCCC Instrument: A preparative HSCCC instrument equipped with a multi-layer coil and a flow-through UV detector is used.

  • 2.2. Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:5:2:5, v/v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

  • 2.3. HSCCC Operation:

    • The coil is entirely filled with the stationary phase (upper phase).

    • The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (lower phase) is pumped into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.

    • After hydrodynamic equilibrium is reached, the crude alkaloid sample (approximately 200 mg) dissolved in a small volume of the biphasic solvent system is injected.

  • 2.4. Fraction Collection: The effluent from the outlet of the column is continuously monitored by the UV detector at a suitable wavelength (e.g., 280 nm), and fractions are collected based on the chromatogram.

  • 2.5. Identification of Epiberberine Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing epiberberine.

3. Purification and Crystallization of this compound:

  • 3.1. Purification: The fractions containing epiberberine are combined and concentrated under reduced pressure. The residue is further purified by recrystallization from a suitable solvent system, such as methanol-acetone.

  • 3.2. Conversion to Chloride Salt: The purified epiberberine free base is dissolved in a minimal amount of methanol, and a stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.

  • 3.3. Crystallization: The solution is cooled to induce crystallization. The resulting crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

The following diagram outlines the general workflow for the extraction and purification of this compound.

experimental_workflow PlantMaterial Dried Rhizomes of Coptis chinensis Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids HSCCC Preparative HSCCC CrudeAlkaloids->HSCCC EpiberberineFractions Epiberberine-rich Fractions HSCCC->EpiberberineFractions Purification Recrystallization EpiberberineFractions->Purification PurifiedEpiberberine Purified Epiberberine Purification->PurifiedEpiberberine SaltFormation Conversion to Chloride Salt PurifiedEpiberberine->SaltFormation EpiberberineChloride This compound Crystals SaltFormation->EpiberberineChloride

Workflow for this compound isolation.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its natural sources, biosynthesis, and detailed methodologies for its isolation and purification. The quantitative data presented highlights the potential of Coptis chinensis as a primary source for this valuable alkaloid. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches for its production. The detailed experimental protocol for HSCCC offers a robust method for obtaining high-purity epiberberine for research and development purposes. This information is intended to serve as a valuable resource for scientists and professionals working on the discovery and development of new therapeutic agents from natural products.

References

A Technical Guide to the Biological Activities of Protoberberine Alkaloids from Coptis chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptis chinensis Franch., commonly known as Chinese goldthread (Huanglian), is a perennial herb belonging to the Ranunculaceae family. Its rhizome, Coptidis Rhizoma, has been a cornerstone of Traditional Chinese Medicine for centuries, primarily used for its potent anti-inflammatory, antimicrobial, and detoxifying properties.[1][2] Modern pharmacological research has identified protoberberine alkaloids as the principal bioactive constituents responsible for these therapeutic effects.[3][4] These alkaloids are a class of tetracyclic isoquinoline compounds characterized by the 5,6-dihydrodibenzo[a,g]quinolizinium system.[1][3]

The major protoberberine alkaloids isolated from Coptis chinensis include berberine, coptisine, palmatine, jatrorrhizine, and epiberberine.[3][5][6] These compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects.[4][7] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Key Protoberberine Alkaloids and Their Biological Activities

The diverse biological effects of Coptis chinensis are attributed to its unique profile of protoberberine alkaloids. While structurally similar, minor substitutions on the tetracyclic ring system lead to significant differences in their pharmacological potency and mechanisms of action.

Antimicrobial Activity

Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa.[4] Their primary mechanism involves intercalating with DNA, inhibiting protein synthesis, and disrupting cell membrane integrity.

Table 1: Quantitative Antimicrobial Activity of Coptis chinensis Alkaloids

Alkaloid/Extract Microorganism Activity Type Concentration Reference
C. chinensis Extract Mycobacterium abscessus MIC ~1.5 mg/mL [8]
Berberine-HCl Mycobacterium abscessus MIC ~0.25 mg/mL [8]
Coptisine Pasteurella multocida MIC 0.125 mg/mL [9]
Berberine Escherichia coli IC50 Not Specified [10]
Coptisine Escherichia coli IC50 Not Specified [10]
Palmatine Escherichia coli IC50 Not Specified [10]
Berberine Bacillus subtilis MIC 12.50 µg/mL (as AgNPs) [11]
Berberine Escherichia coli MIC 25 µg/mL (as AgNPs) [11]

Note: The relative inhibitory effect of alkaloids on E. coli was found to be in the order of berberine > coptisine > palmatine.[10]

Anticancer Activity

The antitumor properties of these alkaloids are a significant area of research. They exert their effects through various mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis.

Table 2: Quantitative Anticancer and Cytotoxic Activity of Coptis chinensis Alkaloids

Alkaloid Cell Line Activity Type Concentration (IC50) Reference
Jatrorrhizine Gastric Cancer (ACC-201) Cytotoxicity 17.85 µg/mL (52.75 µM) [12]
Jatrorrhizine Gastric Cancer (NCI-N87) Cytotoxicity 12.15 µg/mL (35.90 µM) [12]
Coptisine Gastric Cancer Cells Cytotoxicity Highest efficacy among tested alkaloids [12]
Berberine Gastric Cancer Cells Cytotoxicity Dose-dependent inhibition [12]

| Palmatine | Gastric Cancer Cells | Cytotoxicity | Dose-dependent inhibition |[12] |

Anti-inflammatory Activity

Protoberberine alkaloids are potent anti-inflammatory agents that modulate key signaling pathways involved in the inflammatory cascade, such as NF-κB, MAPKs, and JAK/STAT.[13] They effectively reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and various cytokines.

Table 3: Quantitative Anti-inflammatory Activity of Coptis chinensis Extract

Extract/Alkaloid Model System Inhibited Mediator Concentration (IC50) Reference
C. chinensis Extract LPS-stimulated RAW 264.7 cells Nitric Oxide (NO) 31.8 µg/mL [14]
C. chinensis Extract LPS-stimulated RAW 264.7 cells Prostaglandin E2 (PGE2) 54.5 µg/mL [14]
C. chinensis Extract LPS-stimulated RAW 264.7 cells Interleukin-6 (IL-6) 48.7 µg/mL [14]
C. chinensis Extract LPS-stimulated RAW 264.7 cells Interleukin-1β (IL-1β) 71.3 µg/mL [14]

| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Tumor Necrosis Factor-α (TNF-α) | 62.5 µg/mL |[14] |

Enzyme Inhibition

The alkaloids also function as inhibitors of various enzymes, which contributes to their therapeutic effects. This includes the inhibition of metabolic enzymes like Cytochrome P450s (CYPs) and tissue-degrading enzymes involved in skin aging.

Table 4: Quantitative Enzyme Inhibitory Activity of Berberine

Alkaloid Enzyme Activity Type Concentration (IC50) Reference
Berberine Cytochrome P450 2D6 (CYP2D6) Direct Inhibition 11.9 µM [15]
Berberine Elastase Enzyme Inhibition 47.54 µg/mL [16]

| Berberine | Collagenase | Enzyme Inhibition | 22.16 µg/mL |[16] |

Signaling Pathways and Mechanisms of Action

The biological activities of protoberberine alkaloids are underpinned by their ability to modulate complex intracellular signaling networks. Understanding these pathways is crucial for targeted drug development.

Biosynthesis of Protoberberine Alkaloids

The diverse array of protoberberine alkaloids in Coptis chinensis originates from a common precursor, (S)-reticuline, through an interconnected biosynthetic network involving a series of enzymatic modifications.[1]

Protoberberine Biosynthesis Biosynthetic Pathway of Protoberberine Alkaloids in Coptis chinensis cluster_main cluster_key Enzyme Key Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline CcCYP719A1 Nandinine (S)-Nandinine Scoulerine->Nandinine CcCYP719A1 Columbamine Columbamine Scoulerine->Columbamine S9OMT Jatrorrhizine Jatrorrhizine Scoulerine->Jatrorrhizine Multiple Steps Coptisine Coptisine Cheilanthifoline->Coptisine STOX Epiberberine Epiberberine Cheilanthifoline->Epiberberine Berberine Berberine Nandinine->Berberine CNMT Palmatine Palmatine Columbamine->Palmatine 4'OMT BBE BBE: Berberine Bridge Enzyme S9OMT S9OMT: Scoulerine 9-O-methyltransferase CNMT CNMT: Canadine N-methyltransferase STOX STOX: (S)-stylopine oxidase

Biosynthesis of major protoberberine alkaloids.
Anti-inflammatory Signaling

Berberine and related alkaloids exert potent anti-inflammatory effects by inhibiting multiple signaling pathways. They suppress the activation of transcription factors like NF-κB and AP-1 by targeting upstream kinases such as MAPKs (ERK, JNK, p38) and the JAK/STAT pathway, leading to a downstream reduction in inflammatory gene expression.[13][14][17]

G Inhibition of Inflammatory Pathways by Protoberberine Alkaloids cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptors LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK Berberine Berberine / Coptisine MAPK MAPK (ERK, JNK, p38) Berberine->MAPK Inhibits Berberine->IKK Inhibits Berberine->JAK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response (NO, PGE2, TNF-α, IL-6) AP1->Inflammation Transcription IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB->Inflammation Transcription STAT STAT JAK->STAT STAT->Inflammation Transcription G Apoptosis Induction by Coptisine in Cancer Cells cluster_mito Mitochondrion Coptisine Coptisine ROS ↑ Reactive Oxygen Species (ROS) Coptisine->ROS Bax ↑ Bax (Pro-apoptotic) Coptisine->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Coptisine->Bcl2 Casp8 Caspase-8 Activation Coptisine->Casp8 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2->MMP inhibits CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Workflow MTT Assay Experimental Workflow A 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of protoberberine alkaloids B->C D 4. Incubate for specified time (e.g., 24, 48, 72h) C->D E 5. Add MTT solution (e.g., 50 µL of 5 mg/mL) to each well D->E F 6. Incubate for 3-4 hours at 37°C E->F G 7. Aspirate medium and add solubilizing agent (e.g., 150 µL DMSO) F->G H 8. Shake plate to dissolve formazan crystals G->H I 9. Measure absorbance at 570-590 nm using a microplate reader H->I J 10. Calculate % cell viability and IC50 value I->J MIC_Workflow Broth Microdilution Workflow for MIC Determination A 1. Prepare 2-fold serial dilutions of alkaloid in Mueller-Hinton Broth (MHB) in a 96-well plate B 2. Prepare standardized microbial inoculum (0.5 McFarland, ~1x10^8 CFU/mL) A->B C 3. Dilute inoculum and add to each well to achieve ~5x10^5 CFU/mL B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Visually inspect wells for turbidity (bacterial growth) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G H 8. (Optional) Plate contents of clear wells onto agar to determine MBC (Minimal Bactericidal Concentration) G->H

References

An In-depth Technical Guide to the Antioxidant Potential of Epiberberine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiberberine, an isoquinoline alkaloid isolated from plants of the Coptis genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive investigation into the antioxidant potential of its chloride salt, Epiberberine chloride. The document elucidates the direct radical-scavenging properties and the cellular antioxidant mechanisms of this compound, with a focus on its modulation of key signaling pathways. Detailed experimental protocols for assessing antioxidant activity are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products have historically been a rich source of novel antioxidant compounds.

Epiberberine, a protoberberine alkaloid, is a structural isomer of the well-studied compound berberine.[1] this compound, the salt form of this alkaloid, has demonstrated a range of biological activities.[2][3][4] This guide focuses specifically on its antioxidant potential, presenting both direct scavenging data and evidence of its influence on cellular antioxidant defense systems.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant effects by scavenging harmful reactive species. A notable activity is its ability to neutralize peroxynitrite (ONOO-), a potent and cytotoxic oxidant formed from the reaction of superoxide and nitric oxide.

Data Presentation: Radical Scavenging
AssayTest CompoundIC50 (µM)Reference
Peroxynitrite (ONOO-) ScavengingThis compound16.83[2][3][4]

IC50: The concentration of the compound required to scavenge 50% of the radicals.

Cellular Antioxidant Mechanisms

Beyond direct scavenging, this compound modulates endogenous antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Recent studies have shown that Epiberberine (EPI) alleviates oxidative stress by:

  • Enhancing the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[5]

  • Decreasing the levels of intracellular ROS and Malondialdehyde (MDA), a marker of lipid peroxidation.[5]

  • Promoting the expression of Nrf2 and its downstream target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5]

The activation of Nrf2 by Epiberberine is dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]

Signaling Pathway: Keap1-Nrf2 Activation by this compound

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasome Degradation Ub->Proteasome Epiberberine Epiberberine Chloride AMPK AMPK Epiberberine->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylates pAMPK->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE TargetGenes Target Gene Expression (HO-1, NQO1, SOD, GPx) ARE->TargetGenes Promotes Transcription

Epiberberine activates Nrf2 via AMPK, promoting antioxidant gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Peroxynitrite (ONOO-) Scavenging Assay

This assay evaluates the direct scavenging activity of a compound against peroxynitrite.

Materials:

  • Peroxynitrite (ONOO-) solution

  • Pyrogallol Red indicator

  • This compound stock solution

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and Pyrogallol Red.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the peroxynitrite solution.

  • After a defined incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) to determine the extent of Pyrogallol Red bleaching.

  • The percentage of scavenging is calculated by comparing the absorbance in the presence of the test compound to that of the control (without the compound).

  • The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro assay to assess the free radical scavenging ability of a compound.

Materials:

  • DPPH solution (in methanol or ethanol)

  • This compound stock solution

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Add different concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging.

  • The percentage of scavenging activity is calculated relative to a control containing only the solvent.

  • The IC50 value is calculated from the concentration-response curve.

Experimental Workflow: DPPH Assay

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of This compound start->prep_sample mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method to determine the antioxidant capacity of compounds.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound stock solution

  • Ethanol or phosphate buffer

  • Spectrophotometer

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of this compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed cells in a microplate and allow them to adhere.

  • Treat the cells with various concentrations of this compound.

  • After an incubation period, wash the cells and load them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Add AAPH to induce oxidative stress.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of cellular antioxidant defense mechanisms. Its ability to scavenge peroxynitrite and, more importantly, to activate the Keap1-Nrf2 signaling pathway via AMPK activation, highlights its potential as a therapeutic agent for conditions associated with oxidative stress. The upregulation of key antioxidant enzymes such as SOD, CAT, HO-1, and NQO1 provides a robust cellular defense against oxidative damage. Further research is warranted to fully elucidate the comparative antioxidant efficacy of this compound against other protoberberine alkaloids and to explore its therapeutic applications in preclinical models of diseases driven by oxidative stress. This guide provides a foundational understanding and detailed methodologies to aid researchers in these future investigations.

References

Unveiling the Molecular Landscape: A Technical Guide to the Targets of Epiberberine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiberberine, a protoberberine alkaloid primarily isolated from plants of the Berberidaceae family, such as Coptis chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a quaternary ammonium salt, it is often studied in its chloride form, Epiberberine chloride. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Molecular Interactions

This compound exerts its biological effects through a multi-targeted approach, engaging with a range of enzymes, signaling proteins, and nucleic acids. The following sections delineate these key interactions, supported by quantitative data and a summary of the experimental protocols used for their determination.

Quantitative Data Summary

The inhibitory potency of this compound against various molecular targets has been quantified in several studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values reported in the literature.

Target EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)1.07[1]
Butyrylcholinesterase (BChE)6.03[1]
Beta-secretase 1 (BACE1)8.55 (non-competitive)[1]
Helicobacter pylori Urease (HPU)3.0 ± 0.01[2]
Jack Bean Urease (JBU)2.3 ± 0.01[2]
Peroxynitrite (ONOO-) Scavenging16.83[1]
3T3-L1 Adipocyte Triglyceride Accumulation52.8[3]
TargetKi (µM)Inhibition TypeReference
Helicobacter pylori Urease (HPU)10.6 ± 0.01Slow-binding, Uncompetitive[2]
Jack Bean Urease (JBU)4.6 ± 0.01Slow-binding, Competitive[2]

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.

Raf/MEK/ERK Signaling Pathway

This compound has been demonstrated to suppress the Raf/MEK1/2/ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and differentiation.[3] This inhibition is particularly relevant in the context of its anti-adipogenic effects.

Raf_MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors (e.g., c-Fos, c-Jun)->Cell Proliferation, Differentiation This compound This compound This compound->Raf This compound->MEK1/2 This compound->ERK1/2

This compound inhibits the Raf/MEK/ERK pathway.
AMPKα/Akt Signaling Pathway

In the context of adipocyte differentiation, this compound also downregulates the AMPKα/Akt signaling pathway.[3] This pathway is a key regulator of cellular energy homeostasis and metabolism.

AMPK_Akt_Pathway AMP/ATP Ratio AMP/ATP Ratio LKB1 LKB1 AMP/ATP Ratio->LKB1 AMPKα AMPKα LKB1->AMPKα Metabolic Processes Metabolic Processes AMPKα->Metabolic Processes PI3K PI3K Akt Akt PI3K->Akt Akt->Metabolic Processes This compound This compound This compound->AMPKα This compound->Akt

This compound downregulates AMPKα and Akt signaling.
DNA Intercalation and Topoisomerase Inhibition

Epiberberine has been reported to interact with DNA, with studies suggesting an intercalative binding mode. Furthermore, it has been identified as an inhibitor of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription.

DNA_Interaction cluster_0 DNA Replication & Transcription DNA Helix Topoisomerase I/II Topoisomerase I/II DNA Helix->Topoisomerase I/II DNA Relaxation/Supercoiling DNA Relaxation/Supercoiling Replication & Transcription Replication & Transcription DNA Relaxation/Supercoiling->Replication & Transcription This compound This compound This compound->DNA Helix Intercalation This compound->Topoisomerase I/II Topoisomerase I/II->DNA Relaxation/Supercoiling

This compound interacts with DNA and inhibits topoisomerases.

Experimental Protocols

This section provides an overview of the methodologies employed to elucidate the molecular targets of this compound.

Cholinesterase and BACE1 Inhibition Assays
  • Principle: These assays measure the enzymatic activity of AChE, BChE, and BACE1 in the presence of varying concentrations of this compound to determine its inhibitory potency.

  • General Protocol (based on Ellman's method for Cholinesterases):

    • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE).

    • Add varying concentrations of this compound to the reaction wells.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • BACE1 Inhibition Assay (FRET-based):

    • A specific fluorescently labeled peptide substrate for BACE1 is used.

    • In the presence of BACE1, the substrate is cleaved, leading to a change in fluorescence resonance energy transfer (FRET).

    • The assay is performed with and without this compound to determine its effect on the rate of substrate cleavage.

    • The IC50 value is calculated from the dose-response curve.

Enzyme_Inhibition_Workflow Enzyme Solution Enzyme Solution Reaction Mixture Reaction Mixture Enzyme Solution->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Substrate Substrate Substrate->Reaction Mixture This compound (Test) This compound (Test) This compound (Test)->Reaction Mixture Vehicle (Control) Vehicle (Control) Vehicle (Control)->Reaction Mixture Measurement (e.g., Absorbance, Fluorescence) Measurement (e.g., Absorbance, Fluorescence) Incubation->Measurement (e.g., Absorbance, Fluorescence) Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Measurement (e.g., Absorbance, Fluorescence)->Data Analysis (IC50/Ki)

General workflow for enzyme inhibition assays.
Western Blot Analysis for Signaling Pathway Components

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status within a signaling pathway. This allows for the assessment of how this compound affects the activation of pathways like Raf/MEK/ERK and AMPK/Akt.

  • General Protocol:

    • Cell Culture and Treatment: Culture relevant cells (e.g., 3T3-L1 preadipocytes) and treat them with this compound at various concentrations and time points.

    • Protein Extraction: Lyse the cells to extract total proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein levels and phosphorylation status.

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

A simplified workflow for Western Blot analysis.
DNA Interaction Studies

  • Principle: Various biophysical techniques are used to investigate the binding of this compound to DNA.

  • Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):

    • Ethidium bromide (EB), a fluorescent dye, intercalates into DNA, resulting in a significant increase in its fluorescence intensity.

    • A solution of DNA pre-saturated with EB is prepared.

    • This compound is titrated into the DNA-EB complex solution.

    • If this compound intercalates into the DNA, it will displace the bound EB, leading to a quenching of the fluorescence.

    • The extent of fluorescence quenching is used to determine the binding affinity of this compound to DNA.

  • UV-Visible Spectroscopy: The interaction of this compound with DNA can cause changes in its UV-Vis absorption spectrum (e.g., hypochromism and bathochromic shift), providing evidence of binding.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in the DNA structure upon binding of this compound.

Conclusion

This compound presents a compelling profile as a multi-targeting agent with therapeutic potential in various domains, including neurodegenerative diseases, metabolic disorders, and oncology. Its ability to inhibit key enzymes like cholinesterases and BACE1, modulate critical signaling pathways such as Raf/MEK/ERK and AMPK/Akt, and interact with fundamental cellular components like DNA and topoisomerases underscores its complex and promising mechanism of action. This guide provides a foundational understanding of its molecular targets, offering valuable insights for researchers and drug development professionals. Further investigation into the nuanced interactions of this compound within complex biological systems will be crucial for translating its therapeutic potential into clinical applications.

References

Methodological & Application

Epiberberine Chloride: Preparation and DMSO Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Epiberberine, an isoquinoline alkaloid, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. As a derivative of berberine, it shares a similar chemical scaffold but may exhibit distinct biological activities. This document provides detailed protocols for the preparation of epiberberine chloride stock solutions using dimethyl sulfoxide (DMSO) and summarizes its solubility and stability, crucial for ensuring reproducible and accurate experimental outcomes.

Physicochemical Properties and Solubility

This compound is a yellow crystalline solid. For experimental purposes, it is commonly dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media to achieve the desired working concentration.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈ClNO₄[N/A]
Molecular Weight 371.81 g/mol [N/A]
Appearance Yellow crystalline solid[N/A]
Solubility in DMSO 25 mg/mL (67.24 mM)[N/A]
Storage (Solid) 4°C, protected from light and moisture[N/A]
Storage (in DMSO) -20°C for up to 1 month; -80°C for up to 6 months[N/A]

Note: Achieving the maximum solubility in DMSO may require sonication.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube.

  • Weighing this compound: Carefully weigh out 3.72 mg of this compound powder and transfer it to the labeled tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Sterilization (Optional but Recommended): If the stock solution is intended for cell culture use, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in cell culture experiments to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution.

Visualizing the Workflow and a Key Signaling Pathway

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for preparing the stock solution and a simplified representation of a signaling pathway modulated by berberine and its analogs.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh Weigh 3.72 mg of This compound add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing an this compound stock solution.

G Simplified PI3K/AKT/mTOR Signaling Pathway (Inhibited by Berberine Analogs) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Epiberberine Epiberberine Chloride Epiberberine->PI3K Inhibition Epiberberine->AKT Inhibition Epiberberine->mTOR Inhibition

Simplified PI3K/AKT/mTOR signaling pathway inhibition.

Concluding Remarks

The protocols and data presented provide a foundation for the consistent and effective use of this compound in research settings. Adherence to these guidelines for stock solution preparation, storage, and handling will contribute to the reliability of experimental results. As research into the biological effects of epiberberine continues, understanding its interactions with key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, will be crucial for elucidating its therapeutic potential.

In Vivo Administration of Epiberberine and Berberine Chloride in Diabetic Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Epiberberine chloride and the closely related compound Berberine chloride in diabetic rodent models. Due to the limited availability of extensive research on this compound in diabetic rat models, this guide also incorporates comprehensive data from studies on Berberine chloride in these models to provide a broader context for researchers.

Data Presentation: Quantitative Effects on Key Diabetic Markers

The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic mice and Berberine chloride in diabetic rats.

Effects of Epiberberine (EPI) on Diabetic Mice

A study on Type 2 diabetic (T2DM) mice, induced by a high-fat diet and streptozotocin (STZ), demonstrated the dose-dependent effects of Epiberberine.[1]

ParameterT2DM ModelEPI (50 mg/kg)EPI (100 mg/kg)EPI (200 mg/kg)Metformin (200 mg/kg)
Blood Glucose Significantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Total Cholesterol (TC) IncreasedReducedReducedReducedReduced
Total Triglyceride (TG) IncreasedReducedReducedReducedReduced
Low-Density Lipoprotein Cholesterol (LDL-C) IncreasedReducedReducedReducedReduced
High-Density Lipoprotein Cholesterol (HDL-C) DecreasedElevatedElevatedElevatedElevated

Data adapted from a study on T2DM mice.[1]

Effects of Berberine Chloride (BC) on STZ-Induced Diabetic Rats

Multiple studies have evaluated the efficacy of Berberine chloride in streptozotocin (STZ)-induced diabetic rats.

Table 1.2.1: Effect of Berberine Chloride on Blood Glucose and Insulin

GroupBlood Glucose (mg/dL) - Day 0Blood Glucose (mg/dL) - Day 22Blood Glucose (mg/dL) - Day 45Plasma Insulin
Normal Control83.61 ± 6.3785.91 ± 6.5489.81 ± 6.8416.08 ± 1.22
Diabetic Control246.46 ± 18.87262.73 ± 20.11291.87 ± 22.346.86 ± 0.53
Diabetic + BC (25 mg/kg)248.02 ± 18.89190.63 ± 14.52162.05 ± 12.349.91 ± 0.75
Diabetic + BC (50 mg/kg)248.32 ± 19.01171.71 ± 13.14120.37 ± 9.2113.09 ± 1.00
Diabetic + BC (100 mg/kg)244.84 ± 18.64170.04 ± 12.95119.86 ± 9.1313.22 ± 1.01
Diabetic + Glipizide (6 mg/kg)253.19 ± 19.38162.14 ± 12.41102.51 ± 8.3814.92 ± 1.14

Data are presented as mean ± S.D.[2] Berberine chloride administration significantly decreased blood glucose and increased plasma insulin levels in diabetic rats.[2][3]

Table 1.2.2: Effect of Berberine Chloride on Lipid Profile

GroupTotal Cholesterol (TC)Triglycerides (TG)PhospholipidsLDLVLDL
Diabetic ControlIncreasedIncreasedIncreasedIncreasedIncreased
Diabetic + BC (50 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data from a 45-day study in STZ-induced diabetic rats.[4]

Experimental Protocols

Induction of Diabetes in Rodent Models

2.1.1. Type 1 Diabetes Model (STZ-Induced)

This protocol is suitable for inducing insulin-dependent diabetes.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Inducing Agent: Streptozotocin (STZ), dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before use.

  • Dosage: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-60 mg/kg body weight.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[3]

2.1.2. Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ)

This model mimics the pathophysiology of human T2DM, characterized by insulin resistance and subsequent beta-cell dysfunction.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Diet: Feed the rats a high-fat diet (HFD) for a period of 2-4 weeks to induce insulin resistance.

  • Inducing Agent: Streptozotocin (STZ) in citrate buffer.

  • Dosage: After the HFD period, administer a single i.p. injection of a lower dose of STZ (e.g., 30-40 mg/kg body weight).

  • Confirmation of Diabetes: Monitor blood glucose and insulin levels.

Administration of Epiberberine and Berberine Chloride

2.2.1. This compound Administration (Mouse Model)

  • Compound Preparation: Prepare this compound in a suitable vehicle.

  • Dosage: Administer orally at doses of 50, 100, and 200 mg/kg body weight.[1]

  • Frequency: Once daily.

  • Duration: The treatment period can vary depending on the study's objectives.

2.2.2. Berberine Chloride Administration (Rat Model)

  • Compound Preparation: Berberine chloride can be dissolved in distilled water.

  • Dosage: Administer orally at doses of 25, 50, and 100 mg/kg body weight.[2] A dose of 50 mg/kg has been shown to be particularly effective.[2][3][4][5]

  • Frequency: Once daily.

  • Duration: A common treatment duration is 45 days.[3][4][5]

Signaling Pathways and Visualizations

Epiberberine-Modulated Signaling Pathway in Diabetic Mice

Epiberberine has been shown to stimulate the insulin signaling pathway and inhibit the MAP kinase signaling pathway in the skeletal muscle and liver of diabetic mice.[1]

Epiberberine_Signaling EPI Epiberberine (EPI) Insulin_Receptor Insulin Receptor EPI->Insulin_Receptor Activates MAPK MAPK Signaling EPI->MAPK Inhibits IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake (Skeletal Muscle, Liver) GLUT4->Glucose_Uptake Inflammation Inflammation MAPK->Inflammation

Caption: Epiberberine's dual action on insulin and inflammatory pathways.

Berberine Chloride-Modulated Signaling Pathways in Diabetic Rats

Berberine chloride exerts its anti-diabetic effects through multiple pathways, including improving insulin sensitivity and reducing inflammation and apoptosis.

3.2.1. Insulin Signaling Pathway

Berberine chloride enhances insulin signaling by increasing the expression of key molecules like IRS-1, Akt, and GLUT-4.[4]

Berberine_Insulin_Signaling cluster_pathway Insulin Signaling Cascade BC Berberine Chloride (BC) IRS1 IRS-1 Expression BC->IRS1 Upregulates Akt Akt/PKB Expression BC->Akt Upregulates GLUT4 GLUT-4 Expression BC->GLUT4 Upregulates IRS1->Akt Akt->GLUT4 Glucose_Transport Glucose Transport into Cells GLUT4->Glucose_Transport

Caption: Berberine chloride's enhancement of insulin signaling molecules.

3.2.2. Anti-inflammatory and Anti-apoptotic Pathways

Berberine chloride has been shown to reduce inflammation and apoptosis in the pancreas and liver of diabetic rats.[3][5] It achieves this by downregulating pro-inflammatory and pro-apoptotic proteins while upregulating anti-apoptotic proteins.[3][5]

Berberine_Anti_Inflammatory_Apoptotic cluster_inflammation Inflammatory Mediators cluster_apoptosis Apoptotic Mediators BC Berberine Chloride (BC) TNFa TNF-α BC->TNFa Downregulates NFkB NF-κB BC->NFkB Downregulates COX2 COX-2 BC->COX2 Downregulates iNOS iNOS BC->iNOS Downregulates Bax Bax BC->Bax Downregulates Cytochrome_c Cytochrome c BC->Cytochrome_c Downregulates Bcl2 Bcl-2 BC->Bcl2 Upregulates

Caption: Berberine chloride's protective effects against inflammation and apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of compounds like Epiberberine or Berberine chloride in diabetic rat models.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Diabetes_Induction Diabetes Induction (e.g., STZ injection) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Random Grouping of Animals Confirmation->Grouping Treatment Daily Oral Administration (Vehicle, Compound, Positive Control) Grouping->Treatment Monitoring Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring During Treatment Period Sacrifice Sacrifice and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Analysis Biochemical and Molecular Analysis Sacrifice->Analysis

Caption: A generalized workflow for in vivo diabetic rat model studies.

References

Application Notes and Protocols for the Analytical Separation of Berberine and Epiberberine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Berberine and epiberberine are structural isomers, both of which are naturally occurring isoquinoline alkaloids found in various medicinal plants, notably in the Coptis and Berberis species.[1][2] Berberine is well-researched for its wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory properties.[1] Epiberberine, its isomer, also exhibits biological activity and may influence the overall therapeutic effect of herbal extracts.[1] Due to their structural similarity, the separation and quantification of these isomers present a significant analytical challenge. Accurate and robust analytical methods are crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

These application notes provide detailed protocols for the separation and analysis of berberine and epiberberine using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

General Experimental Workflow

The general workflow for the analytical separation of berberine and epiberberine involves several key stages, from sample preparation to final data analysis.

G cluster_0 Analytical Workflow SamplePrep Sample Preparation (Extraction, Filtration, Dilution) Separation Chromatographic / Electrophoretic Separation (HPLC, UPLC, CE) SamplePrep->Separation Detection Detection (UV, DAD, MS/MS) Separation->Detection DataAnalysis Data Analysis (Quantification, Validation) Detection->DataAnalysis

Caption: General workflow for the separation and analysis of isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, robust technique for the separation and quantification of berberine and epiberberine.[3] The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of the isomers.

Protocol 1: Mixed-Mode HPLC for Berberine and Epiberberine Separation

This protocol utilizes a mixed-mode stationary phase for the effective separation of berberine and epiberberine.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep B mixed-mode stationary phase column (3.2 x 150 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (20:80, v/v) containing 0.1% sulfuric acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV at 275 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh a suitable amount of the plant material or extract.

  • Perform extraction using an appropriate solvent (e.g., methanol or an ethanol-water mixture).[4]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of standard solutions of berberine and epiberberine in the mobile phase for calibration.

Protocol 2: Reversed-Phase HPLC for Berberine Analysis

This protocol is optimized for the quantification of berberine and can be adapted for the separation of its isomers with appropriate method development.

Methodology:

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector.[5]

  • Column: C18 column (e.g., Unisphere C18, 5 µm, 4.6 x 150 mm).[3][5]

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: 346-350 nm.[5][6]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30°C.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of berberine and epiberberine in complex biological matrices like plasma.[7][8]

Protocol: UPLC-MS/MS for Simultaneous Quantification in Plasma

This method was developed for the simultaneous determination of berberine, epiberberine, and other related alkaloids in rat plasma.[7]

Methodology:

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: ACQUITY UPLC® BEH C18 column.[8]

  • Mobile Phase: A gradient elution using acetonitrile and water containing 5 mmol ammonium acetate (adjusted to pH 5.0 with formic acid).[7]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.[7]

    • MRM Transitions: Specific precursor to product ion transitions should be optimized for each analyte and the internal standard. For berberine, a common transition is m/z 336.1 → 320.2.[8]

  • Internal Standard: Tetrahydropalmatine is a suitable internal standard.[7]

Sample Preparation (Plasma):

  • To a 100 µL plasma sample, add the internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the mixture.

  • Inject the supernatant into the UPLC-MS/MS system.

Capillary Electrophoresis (CE)

Capillary electrophoresis is an alternative technique that offers high separation efficiency and requires small sample volumes.[3][9]

Protocol: Capillary Zone Electrophoresis for Berberine Analysis

This protocol was developed for the determination of berberine in plant extracts.[9]

Methodology:

  • Instrumentation: A standard CE system with a UV detector.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): 0.1 M phosphate buffer (pH 7.0) and methanol (65:35, v/v).[9]

  • Separation Voltage: Typically in the range of 15-25 kV.

  • Detection: UV detection at a wavelength suitable for berberine (e.g., 254 nm or 345 nm).[10]

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., 80% ethanol).[9]

  • Centrifuge the extract to remove particulate matter.

  • Inject the supernatant directly into the CE system.[9]

Quantitative Data Summary

The following table summarizes the key parameters from various analytical methods for the separation and quantification of berberine and epiberberine.

TechniqueAnalyte(s)Column/CapillaryMobile Phase/BGEFlow Rate/VoltageRetention/Migration TimeDetectionReference
HPLC Berberine, EpiberberinePrimesep B (3.2x150mm, 5µm)MeCN/H₂O (20/80) with 0.1% H₂SO₄0.5 mL/minNot specifiedUV at 275 nm[1]
HPLC BerberineC18 (4.6x250mm, 5µm)Methanol/0.1% TFA (50:50)1.0 mL/minNot specifiedUV at 345 nm[11]
HPLC BerberineInertsil C18Acetonitrile/KH₂PO₄ buffer (pH 2.5), gradient1.0 mL/minNot specifiedUV at 346 nm[6]
UPLC-MS/MS Berberine, Epiberberine, & othersC18Acetonitrile/Water with 5mM Ammonium Acetate (pH 5.0), gradientNot specifiedNot specifiedESI-MS/MS (MRM)[7]
CE BerberineFused Silica0.1M Phosphate buffer (pH 7.0)/Methanol (65:35)Not specified~3.6 minNot specified[9]
CE Berberine, Palmatine, JatrorrhizineFused Silica60mM Sodium Phosphate (pH 8.0)/Methanol (60:40)Not specified< 6 minUV at 254 nm[10]

Key Analytical Parameters

The successful separation of berberine and epiberberine is dependent on the careful selection and optimization of several key parameters within each analytical technique.

G cluster_1 Analytical Technique Parameters HPLC HPLC / UPLC StationaryPhase Stationary Phase (C18, Mixed-Mode) HPLC->StationaryPhase MobilePhase Mobile Phase (Acetonitrile, Water, Buffers, pH) HPLC->MobilePhase Detector_HPLC Detector (UV/PDA, MS/MS) HPLC->Detector_HPLC CE Capillary Electrophoresis BGE Background Electrolyte (Buffer, pH, Organic Modifier) CE->BGE Voltage Applied Voltage CE->Voltage Detector_CE Detector (UV, ECL) CE->Detector_CE

Caption: Key parameters influencing the separation of isomers.

Conclusion

The choice of analytical technique for the separation of berberine and epiberberine depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC with C18 or mixed-mode columns provides a robust and reliable method for routine quality control. For higher sensitivity and analysis in complex biological fluids, UPLC-MS/MS is the preferred method. Capillary electrophoresis offers a high-efficiency alternative with low sample and solvent consumption. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of methods for the analysis of these important isomeric alkaloids.

References

Application Notes and Protocols for UPLC-MS Analysis of Coptidis Rhizoma Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coptidis Rhizoma, commonly known as Huanglian, is a traditional Chinese medicine with a long history of use for its anti-inflammatory, antibacterial, and anti-diabetic properties.[1][2] The primary bioactive constituents responsible for these effects are a group of protoberberine-type alkaloids, including berberine, palmatine, coptisine, epiberberine, and jatrorrhizine.[1][2] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the sensitive and selective quantification of these alkaloids. This document provides detailed protocols for the UPLC-MS analysis of alkaloids in Coptidis Rhizoma, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Coptidis Rhizoma

This protocol outlines the extraction of alkaloids from dried Coptidis Rhizoma powder for UPLC-MS analysis.

Materials:

  • Dried Coptidis Rhizoma powder

  • Methanol (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Water (ultrapure)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 0.5 g of dried Coptidis Rhizoma powder into a centrifuge tube.

  • Add 15 mL of methanol to the tube.[3]

  • For improved extraction efficiency of the salt-form alkaloids, a methanol-hydrochloric acid solution (100:1, v/v) can be utilized.[4]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the powder.

  • Perform ultrasonic extraction for 30 minutes at room temperature.[3][4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-7) on the residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of 50% methanol in water.[3]

  • Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method for Quantitative Analysis

This section details the instrumental parameters for the separation and detection of Coptidis Rhizoma alkaloids.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[5][6]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30 °C.[6][7]

  • Injection Volume: 2-5 µL.[5][6][7]

  • Gradient Elution:

    • 0-1 min: 10-20% B

    • 1-3 min: 20-22.5% B

    • 3-3.5 min: 22.5-32.5% B

    • 3.5-4.5 min: 32.5-45% B

    • 4.5-5 min: 45-90% B

    • 5-5.51 min: 90-10% B

    • 5.51-8 min: 10% B[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Capillary Voltage: 3.2 kV.[5]

  • Source Temperature: 120 °C.[5]

  • Desolvation Temperature: 350 °C.[5]

  • Desolvation Gas Flow: 600 L/h.[5]

  • Cone Gas Flow: 50 L/h.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

Quantitative Data Summary

The following table summarizes the typical MRM transitions and reported quantitative ranges for the major alkaloids in Coptidis Rhizoma.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Reference
Coptisine320.1292.10.08[5]
Epiberberine336.1320.10.08[5]
Jatrorrhizine338.2322.10.08[5]
Berberine336.1292.10.08[5]
Palmatine352.2336.10.08[5]

Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.

Visualizations

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Coptidis Rhizoma Powder extract Ultrasonic Extraction with Methanol weigh->extract centrifuge Centrifugation extract->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute filter Filtration reconstitute->filter uplc UPLC Separation filter->uplc Inject ms MS/MS Detection (MRM) uplc->ms integrate Peak Integration ms->integrate Acquire Data quantify Quantification integrate->quantify

Figure 1: Experimental workflow for the UPLC-MS analysis of Coptidis Rhizoma alkaloids.

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream berberine Berberine berberine->pi3k inhibits berberine->akt inhibits

Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory role of Berberine.

MAPK_Pathway stimulus External Stimuli ras Ras stimulus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Differentiation) erk->transcription berberine Berberine berberine->raf inhibits berberine->erk inhibits

Figure 3: Simplified MAPK/ERK signaling pathway and the inhibitory action of Berberine.

Discussion

The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of major alkaloids in Coptidis Rhizoma. The sample preparation protocol is straightforward and ensures efficient extraction of the target analytes. The chromatographic conditions are optimized for good separation of the structurally similar alkaloids, while the MS/MS detection in MRM mode offers high selectivity and sensitivity.

Several studies have highlighted the interaction of Coptidis Rhizoma alkaloids, particularly berberine, with key cellular signaling pathways. For instance, berberine has been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial in cell proliferation and survival.[8][9] This inhibitory action is a key mechanism behind the observed anti-cancer effects of Coptidis Rhizoma.[9] The ability to accurately quantify these alkaloids is therefore essential for understanding their pharmacological activity and for the quality control of Coptidis Rhizoma and its derived products.

Conclusion

This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS analysis of alkaloids in Coptidis Rhizoma. The methods and data presented are valuable for researchers and professionals involved in the study and development of traditional medicines. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanisms of action of the key bioactive compounds.

References

Troubleshooting & Optimization

Strategies to enhance the oral bioavailability of Epiberberine chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at enhancing the oral bioavailability of Epiberberine chloride.

Frequently Asked Questions (FAQs)

FAQ 1: What is the baseline oral bioavailability of Epiberberine, and why is it a subject of research?

Epiberberine (EPI), a primary active alkaloid from "Rhizoma Coptidis," demonstrates significantly better biopharmaceutical properties than its well-known isomer, berberine.[1] In rat models, the absolute oral bioavailability of Epiberberine has been measured at 14.46%.[1] While this is much higher than that of berberine, which is less than 1%, a bioavailability of ~14.5% still indicates that a large fraction of the orally administered dose does not reach systemic circulation.[1] This limitation drives research into enhancement strategies to unlock its full therapeutic potential in areas like metabolic disorders.[2][3]

FAQ 2: What are the primary physiological barriers limiting the oral bioavailability of Epiberberine and related protoberberine alkaloids?

The primary barriers are similar to those affecting its isomer, berberine, and include:

  • P-glycoprotein (P-gp) Efflux: Epiberberine is a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium.[1][4] These transporters actively pump the absorbed drug from inside the enterocytes back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: After absorption, the drug passes through the intestine and liver, where it is subject to extensive metabolism by Cytochrome P450 (CYP450) enzymes before it can reach systemic circulation.[4][5] Epiberberine has been shown to have an inhibitory effect on CYP2C9 and CYP2D6, which suggests it interacts significantly with these metabolic enzymes.[1]

  • Poor Permeability and Solubility: Although Epiberberine has better properties than berberine, its ionic nature can still limit its passive diffusion across the lipid-rich intestinal cell membranes.[6][7]

Below is a diagram illustrating the key mechanisms that limit oral absorption.

start Low Cmax/AUC Observed in PK Study q1 Is the in vitro dissolution rate of the formulation adequate? start->q1 a1_no No: Poor Dissolution Solution: - Reduce particle size (nanonization). - Improve solubility (co-crystals, lipid systems). - Add solubilizing excipients. q1->a1_no No q2 Yes Does the compound show high efflux in a Caco-2 assay? q1->q2 Yes end Re-evaluate optimized formulation in vivo. a1_no->end a2_yes Yes: High P-gp Efflux Solution: - Incorporate a P-gp inhibitor (e.g., TPGS). - Use formulations that mask the drug from transporters (e.g., nanoparticles). q2->a2_yes Yes q3 No Is there evidence of extensive first-pass metabolism? q2->q3 No a2_yes->end a3_yes Yes: High Metabolism Solution: - Co-administer with a known CYP inhibitor. - Design formulations for lymphatic uptake (e.g., cremochylomicrons) to bypass the liver. q3->a3_yes Yes q3->end No: Re-assess experimental protocol and analytical methods. a3_yes->end

References

Stability testing of Epiberberine chloride in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of epiberberine chloride in various solvents and pH conditions. As direct, comprehensive stability data for this compound is limited in publicly available literature, this guide leverages information from studies on berberine chloride, a structurally similar isoquinoline alkaloid. Researchers should use this information as a starting point and are encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound stock solutions?

For short-term storage, stock solutions of this compound can be stored at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q2: In which solvents is this compound soluble?

Q3: How does pH affect the stability of this compound in aqueous solutions?

Based on studies of the closely related compound berberine chloride, it is expected that this compound will exhibit good stability across a range of pH values. Berberine chloride has been found to be very stable in various buffer systems (pH 1.2 to 9.0) for up to 6 months at both 25°C and 40°C, with less than 5% degradation observed.[3][4] However, forced degradation studies on berberine chloride have shown that it is unstable in strongly acidic and basic conditions, particularly at elevated temperatures.[5][6]

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, insights can be drawn from forced degradation studies of berberine chloride. The primary degradation pathways for berberine chloride involve hydrolysis under acidic and basic conditions and oxidation.[5] It is plausible that this compound would be susceptible to similar degradation mechanisms.

Troubleshooting Guides

Issue: Unexpectedly low or variable results in bioassays.
  • Possible Cause: Degradation of this compound in the experimental solvent or buffer.

  • Troubleshooting Steps:

    • Verify Solvent/Buffer Compatibility: Ensure that the chosen solvent or buffer system is appropriate for this compound. If using a new solvent system, it is advisable to perform a preliminary stability test.

    • pH Monitoring: If using aqueous buffers, monitor the pH of your solutions throughout the experiment, as pH shifts can affect stability.

    • Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to minimize potential degradation over time.

    • Storage Conditions: Review the storage conditions of your stock solutions. Ensure they are stored at the recommended temperatures and protected from light.

Issue: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a freshly prepared sample of this compound to confirm that the unknown peaks are not present initially.

    • Conduct a Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study under stress conditions (e.g., acid, base, oxidation). This can help in understanding the degradation profile of your compound.

    • Review Mobile Phase Compatibility: Ensure that the mobile phase used in your chromatography is not causing on-column degradation of the analyte.

Experimental Protocols

The following are generalized protocols for stability testing, adapted from studies on berberine chloride. These should be optimized for this compound.

Protocol 1: pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl buffer, pH 3.0 and 5.0 phthalate buffers, pH 7.0 phosphate buffer, and pH 9.0 borate buffer).[3][4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at controlled temperatures (e.g., 25°C and 40°C) and protect them from light.[3][4]

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 7, 14, 30, 60, 90, and 180 days), withdraw an aliquot from each sample.[3][4]

  • Quantification: Analyze the concentration of remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 5 hours).[5] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 80°C) for a shorter period due to higher instability (e.g., 30 minutes).[5] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 30% H₂O₂) and incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[5]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration (e.g., 12 hours).[5]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm and 365 nm) for a defined period (e.g., 24 hours).[5]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Data Presentation

The following tables are templates for presenting stability data.

Table 1: pH-Dependent Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration at Day 7 (µg/mL)Concentration at Day 30 (µg/mL)Concentration at Day 90 (µg/mL)% Degradation at Day 90
1.2
3.0
5.0
7.0
9.0

Table 2: Forced Degradation of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
1 M HCl5 hours80°C
1 M NaOH30 minutes80°C
30% H₂O₂1 hour80°C
Dry Heat12 hours105°C
UV Light (254 nm)24 hoursAmbient
UV Light (365 nm)24 hoursAmbient

Visualizations

The following diagrams illustrate the experimental workflows.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Aliquot Stock into Buffers A->C B Prepare Buffers (pH 1.2, 3.0, 5.0, 7.0, 9.0) B->C D Incubate at 25°C C->D E Incubate at 40°C C->E F Withdraw Samples at Time Points D->F E->F G HPLC Analysis F->G H Quantify Remaining This compound G->H

Caption: Workflow for pH-dependent stability testing of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Sample Acid Acid Hydrolysis (1M HCl, 80°C) Start->Acid Base Base Hydrolysis (1M NaOH, 80°C) Start->Base Oxidation Oxidation (30% H₂O₂, 80°C) Start->Oxidation Thermal Dry Heat (105°C) Start->Thermal Photo Photolysis (UV Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of this compound.

References

Identifying potential degradation products of Epiberberine chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Epiberberine chloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Limited direct data exists for the degradation of this compound. The information provided is largely based on studies of a closely related isoquinoline alkaloid, Berberine chloride, and general principles of chemical stability. Researchers should validate these findings for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely conditions that can cause the degradation of this compound in solution?

A1: Based on studies of the structurally similar Berberine chloride, this compound is likely susceptible to degradation under the following stress conditions:

  • Alkaline conditions: Strong bases (e.g., 1M NaOH) can cause significant and rapid degradation.[1]

  • Acidic conditions: Strong acids (e.g., 1M HCl) can also induce degradation, although typically to a lesser extent than strong bases.[1]

  • Oxidative stress: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of degradation products.[1][2]

  • Photolytic stress: Exposure to UV light (e.g., at 254 nm and 365 nm) may cause degradation.[1]

  • Thermal stress: Elevated temperatures (e.g., 80°C or higher) can accelerate degradation, especially in the presence of acids, bases, or oxidizing agents.[1][2]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented, based on the known degradation pathways of Berberine, potential degradation could involve modifications to the isoquinoline core. Forced degradation studies on Berberine have shown the formation of multiple degradation products under various stress conditions, which are typically identified as additional peaks in HPLC chromatograms.[1][2][3] The exact nature of these products would require identification using techniques like mass spectrometry (MS).

Q3: My this compound solution has changed color. Does this indicate degradation?

A3: A change in the color of your this compound solution could be an indicator of degradation. However, it is not a definitive confirmation. Factors such as pH changes or interactions with other components in the solution could also lead to color variations. It is crucial to use analytical techniques like HPLC or UV-Vis spectroscopy to confirm any chemical changes and the formation of degradation products.

Q4: How can I store my this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored under the following conditions:

  • In a cool, dark place: Protect from light and elevated temperatures. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C to -80°C), depending on the solvent.[4][5]

  • In a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen.

  • At an appropriate pH: Given its instability in strong acidic and basic conditions, maintaining a neutral or slightly acidic pH is advisable for aqueous solutions.

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use to ensure accuracy in your experiments.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram. Degradation of this compound.1. Confirm the identity of the main peak using a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Loss of potency or reduced biological activity. Degradation of the active compound.1. Re-analyze the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare a fresh solution from a new batch of this compound powder and repeat the experiment. 3. Review your solution preparation and storage procedures to identify potential sources of degradation.
Precipitation in the solution. Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your chosen solvent and concentration. Sonication or gentle heating may aid dissolution.[4] 2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC to investigate.

Quantitative Data on Berberine Chloride Degradation

The following table summarizes the degradation of Berberine chloride under various stress conditions, which may serve as an estimate for the stability of this compound.

Stress ConditionTemperatureDuration% Degradation of Berberine ChlorideReference
1M HCl80°C5 hours6%[1]
1M NaOH80°C30 minutes48%[1]
1M NaOH80°C3 hours83%[1]
30% H₂O₂80°C1 hour19%[1]
Dry Heat105°C12 hoursStable[1]
Photolytic (254 nm & 365 nm)Ambient24 hoursStable[1]
Water Hydrolysis80°C4 hoursStable[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to intentionally degrade this compound and identify the resulting degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mobile phase mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 80°C for 5 hours. Cool and neutralize with 1M NaOH.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 1M HCl.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Heat at 80°C for 1 hour.[1]

  • Thermal Degradation: Keep the stock solution in a hot air oven at 105°C for 12 hours.[1]

  • Photolytic Degradation: Expose the stock solution to UV light at 254 nm and 365 nm for 24 hours.[1]

  • Control Sample: Keep a portion of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified stress period, dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method. A common method for related compounds uses a C18 column with a mobile phase of acetonitrile and a phosphate buffer (e.g., 25:75 v/v, pH 3).[1] Detection is typically performed with a UV detector at an appropriate wavelength (e.g., 271 nm).[1]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

  • The peak purity of the this compound peak should be checked to ensure it is not co-eluting with any degradation products.

Visualizations

Hypothetical Degradation Pathway

Epiberberine_chloride This compound Degradation_Products Potential Degradation Products (e.g., opened isoquinoline ring, hydroxylated derivatives) Epiberberine_chloride->Degradation_Products Degradation Stress_Conditions Stress Conditions: - Strong Acid/Base - Oxidation (H₂O₂) - Heat - UV Light Stress_Conditions->Epiberberine_chloride

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock_Solution->Base Oxidation Oxidative Degradation (30% H₂O₂, 80°C) Stock_Solution->Oxidation Thermal Thermal Degradation (105°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (UV Light) Stock_Solution->Photolytic Dilution Dilute Samples to Working Concentration Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photolytic->Dilution HPLC HPLC Analysis Dilution->HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis

Caption: Workflow for a forced degradation study.

References

How to address poor cell permeability of protoberberine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of protoberberine alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why do protoberberine alkaloids, such as berberine, exhibit poor cell permeability?

A1: Protoberberine alkaloids generally show low oral bioavailability due to a combination of factors:

  • P-glycoprotein (P-gp) Efflux: Many protoberberine alkaloids are substrates of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in intestinal epithelial cells.[1][2][3] This pump actively transports the alkaloids back into the intestinal lumen, limiting their net absorption.[2][3]

  • Poor Aqueous Solubility: Some protoberberine alkaloids have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[4]

  • Rapid Metabolism: These compounds can undergo extensive first-pass metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes, reducing the amount of active compound that reaches systemic circulation.

  • Ionic Nature: The quaternary ammonium structure of many protoberberine alkaloids, like berberine, contributes to their poor membrane permeability.[5]

Q2: What are the most common strategies to improve the cell permeability of protoberberine alkaloids?

A2: Several strategies are employed to enhance the bioavailability of protoberberine alkaloids:

  • Nanoparticle-Based Delivery Systems: Encapsulating alkaloids in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can protect them from degradation, improve solubility, and facilitate transport across the intestinal barrier.[6]

  • Structural Modification: Synthesizing derivatives or prodrugs of the parent alkaloid can improve its lipophilicity and reduce its affinity for P-gp, thereby enhancing passive diffusion.

  • Co-administration with Absorption Enhancers/P-gp Inhibitors: Using excipients that inhibit P-gp function (e.g., TPGS, quercetin) or transiently open tight junctions (e.g., sodium caprate) can significantly increase absorption.[7][8]

  • Formulation Strategies: Techniques like cocrystallization and the formation of phospholipid complexes or mixed micelles can improve the solubility and dissolution rate of these compounds.[5]

Q3: How can I assess the cell permeability of my protoberberine alkaloid derivative in the lab?

A3: The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It allows for the study of both passive diffusion and active transport processes, including P-gp efflux.[9][10][11]

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for their passive permeability.[12][13]

Q4: My Caco-2 assay shows high efflux of my compound. What does this mean and what can I do?

A4: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay indicates that your compound is likely a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp) for protoberberine alkaloids.[11] To confirm this, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[11] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated transport. To overcome this, consider the strategies mentioned in Q2, such as co-formulation with a P-gp inhibitor or structural modification of your compound to reduce its affinity for the transporter.

Troubleshooting Guides

Caco-2 Permeability Assay
IssuePossible CauseTroubleshooting Steps
Low TEER values Incomplete monolayer formation, cell toxicity, or improper handling.Ensure cells are seeded at the correct density and cultured for at least 21 days to allow for differentiation.[14] Check for cytotoxicity of the test compound. Handle the Transwell inserts carefully to avoid damaging the monolayer.
High variability between replicates Inconsistent cell seeding, leakage from the Transwell insert, or analytical error.Ensure a homogenous cell suspension during seeding. Check for any visible damage to the inserts. Validate the analytical method for accuracy and precision.
Poor recovery of the test compound Binding to the plate material, instability in the assay buffer, or metabolism by Caco-2 cells.Use low-binding plates. Assess the stability of the compound in the assay buffer over the experiment's duration. Analyze for the presence of metabolites.
Unexpectedly low permeability Low solubility of the compound in the assay buffer, or high efflux.Check the solubility of the compound in the transport buffer. If solubility is low, consider using a co-solvent (ensure it doesn't affect cell integrity). To investigate efflux, perform a bi-directional transport study (A-B and B-A).[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
IssuePossible CauseTroubleshooting Steps
High variability in permeability values Inconsistent application of the lipid layer, evaporation, or air bubbles.Ensure a consistent and even application of the lipid solution to the filter. Use a sealed container with a moist environment to minimize evaporation during incubation.[15] Inspect for and remove any air bubbles between the filter and the solutions.
Low permeability for a known permeable compound Improper lipid composition, or compound precipitation in the donor well.Verify the composition of the lipid solution. Ensure the concentration of the test compound in the donor well is below its solubility limit in the assay buffer.
High permeability for a known impermeable compound Damaged artificial membrane or leakage.Check the integrity of the filter plate. Ensure proper assembly of the donor and acceptor plates.

Quantitative Data Summary

The following tables summarize quantitative data on the permeability of berberine and the effectiveness of various enhancement strategies.

Table 1: Apparent Permeability (Papp) of Berberine in Caco-2 Cells

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioReference
Berberine alone0.29 ± 0.08--[16]
Berberine with TPGS (P-gp inhibitor)1.76 ± 0.19--[16]

Table 2: Enhancement of Berberine Bioavailability with Different Formulations

Formulation/StrategyFold Increase in CmaxFold Increase in AUCReference
Spray-dried mucoadhesive microparticles3.466.98[16]
Co-administration with 2.5% TPGS2.91.9[7]
Berberine-gentisic acid salt1.8-[5]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates) at a density of approximately 1.5 x 10⁵ cells/cm².[1]

    • Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above 300 Ω·cm² to indicate a confluent monolayer.[10]

    • Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • For Apical to Basolateral (A-B) transport: Add the test compound (e.g., berberine) dissolved in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For Basolateral to Apical (B-A) transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from both donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (μg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment (μg/mL).

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate:

    • Prepare a lipid solution (e.g., 1% lecithin in dodecane).

    • Apply a small volume (e.g., 5 µL) of the lipid solution to the filter of a 96-well donor plate to form the artificial membrane.

  • Assay Procedure:

    • Prepare the test compound solution in a suitable buffer (e.g., PBS at pH 7.4) in a 96-well donor plate.

    • Fill the wells of a 96-well acceptor plate with the same buffer.

    • Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[15]

  • Sample Analysis and Data Calculation:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the effective permeability (Pe) in cm/s using a relevant equation that accounts for the volumes and concentrations in the donor and acceptor wells.

Visualizations

Caption: P-glycoprotein mediated efflux of protoberberine alkaloids.

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21-25 days for differentiation seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add test compound to donor compartment check_integrity->add_compound If TEER is acceptable incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver compartment incubate->collect_samples analyze_conc Analyze compound concentration (LC-MS/MS) collect_samples->analyze_conc calculate_papp Calculate Papp value analyze_conc->calculate_papp end End calculate_papp->end

Caption: Workflow for a Caco-2 permeability experiment.

Strategies_Permeability Strategies to Improve Permeability cluster_formulation Formulation Approaches cluster_modification Chemical Modification cluster_coadmin Co-administration center Poor Cell Permeability of Protoberberine Alkaloids nano Nanoparticle Delivery (Liposomes, SLNs) center->nano micelles Mixed Micelles center->micelles cocrystals Cocrystallization center->cocrystals prodrugs Prodrug Synthesis center->prodrugs derivatives Derivative Synthesis center->derivatives pgp_inhibitors P-gp Inhibitors (e.g., TPGS) center->pgp_inhibitors absorption_enhancers Absorption Enhancers (e.g., Sodium Caprate) center->absorption_enhancers

Caption: Overview of strategies to enhance protoberberine permeability.

References

Minimizing off-target effects in experiments with Epiberberine chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epiberberine chloride, with a specific focus on minimizing off-target effects to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a protoberberine alkaloid isolated from plants of the Berberidaceae family, such as Coptis chinensis. It is known to be a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and a non-competitive inhibitor of beta-secretase 1 (BACE1)[1][2]. These activities suggest its potential in research related to neurodegenerative diseases like Alzheimer's disease.

Q2: What are the known signaling pathways modulated by Epiberberine?

Epiberberine has been shown to influence key cellular signaling pathways. It can downregulate the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways, which are involved in cell proliferation, differentiation, and metabolism[1][2].

Q3: What are the most critical known off-target effects of this compound?

A significant off-target interaction of Epiberberine is its inhibition of various cytochrome P450 (CYP450) enzymes. This can lead to drug-drug interactions and altered metabolism of other compounds. It is a notable inhibitor of CYP2D6 and CYP2C9 in human liver microsomes[3][4].

Q4: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.

  • Incorporate proper controls: Always include a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound as a negative control. An orthogonal inhibitor with a different chemical scaffold that targets the same protein can serve as a valuable positive control to confirm that the observed phenotype is due to on-target inhibition[5].

  • Perform rescue experiments: If the target of Epiberberine is known, attempt to rescue the phenotype by overexpressing a resistant mutant of the target protein.

Q5: Are there general "best practices" for using small molecule inhibitors like this compound?

Yes, researchers should adhere to the following principles:

  • Confirm compound identity and purity: Always source this compound from a reputable supplier and verify its identity and purity.

  • Assess compound stability: Ensure the compound is stable under your specific experimental conditions (e.g., in cell culture media over the duration of the experiment).

  • Validate on-target engagement: Whenever possible, use a direct biochemical or biophysical assay to confirm that this compound is engaging with its intended target in your experimental system.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results 1. Variability in compound concentration. 2. Degradation of this compound stock solution. 3. Cell line instability or high passage number.1. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Use low-passage cells and regularly perform cell line authentication.
High cellular toxicity observed at concentrations expected to be selective 1. Off-target effects leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in media.1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5%). 3. Check the solubility of this compound in your specific media and visually inspect for precipitates.
Observed phenotype does not match expectations based on the known on-target activity 1. The phenotype is a result of an off-target effect. 2. The intended target is not expressed or is not critical for the observed phenotype in your specific cell line. 3. The experimental timeframe is not optimal to observe the expected phenotype.1. Perform orthogonal control experiments (see Q4 in FAQs). 2. Verify target expression using techniques like Western blot or qPCR. 3. Conduct a time-course experiment to identify the optimal duration of treatment.
Discrepancy between in vitro and in vivo results 1. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism). 2. Significant off-target effects in the whole organism not observed in isolated cells.1. Review literature on the pharmacokinetics of Epiberberine and related protoberberine alkaloids. Consider formulation strategies to improve bioavailability. 2. Investigate potential metabolism by CYP450 enzymes and consider potential drug-drug interactions in vivo.

Quantitative Data Summary

Table 1: In Vitro Potency of Epiberberine on Primary Targets

TargetAssay TypeIC50 (µM)Reference
Acetylcholinesterase (AChE)Enzyme Inhibition1.07[1][2]
Butyrylcholinesterase (BChE)Enzyme Inhibition6.03[1][2]
Beta-secretase 1 (BACE1)Enzyme Inhibition8.55 (non-competitive)[1][2]

Table 2: Off-Target Activity of Epiberberine on Human Cytochrome P450 Enzymes

CYP450 IsoformAssay SystemIC50 (µM)Reference
CYP2D6Human Liver Microsomes11.86[3]
CYP2C9Human Liver Microsomes8.18[3]
CYP3A4Human Liver Microsomes81.50[3]
CYP2E1Human Liver Microsomes66.28[3]

Experimental Protocols

Protocol 1: Determining the Optimal On-Target Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the EC50 (half-maximal effective concentration) of this compound for a specific cellular phenotype.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A common starting concentration is 100 µM. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound and the vehicle control.

  • Incubation: Incubate the cells for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the desired phenotype using an appropriate assay (e.g., cell viability assay like MTT or CellTiter-Glo, reporter gene assay, or high-content imaging).

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessing Off-Target Effects using an Orthogonal Control

This protocol describes how to use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target activity.

  • Select an Orthogonal Inhibitor: Identify a well-characterized inhibitor of your target of interest that has a different chemical structure from this compound.

  • Dose-Response for Both Compounds: Perform a dose-response experiment (as described in Protocol 1) for both this compound and the orthogonal inhibitor.

  • Negative Control: Include a structurally similar but inactive analog of this compound, if available, to show that the observed effect is not due to a general property of the chemical scaffold.

Protocol 3: Profiling for Kinase Off-Target Effects

For a broader assessment of off-target effects, a kinase selectivity panel is recommended. This is often performed as a service by specialized companies.

  • Select a Kinase Panel: Choose a panel that covers a broad representation of the human kinome.

  • Single High-Concentration Screen: Initially, screen this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Identify Potential Hits: Identify kinases that show significant inhibition (e.g., >50%) at this concentration.

  • Determine IC50 Values: For the identified "hits," perform dose-response experiments to determine the IC50 value for each potential off-target kinase.

  • Analyze Selectivity: Compare the IC50 values for the off-target kinases to the on-target potency to assess the selectivity window.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 Data Interpretation start Start with this compound dose_response Dose-Response Curve (Protocol 1) start->dose_response ec50 Determine On-Target EC50 dose_response->ec50 orthogonal Orthogonal Inhibitor Test (Protocol 2) ec50->orthogonal kinase_panel Kinase Selectivity Panel (Protocol 3) ec50->kinase_panel cy_p450 CYP450 Inhibition Assay ec50->cy_p450 selectivity Assess Selectivity Window orthogonal->selectivity kinase_panel->selectivity cy_p450->selectivity conclusion Confirm On-Target Effect & Understand Off-Target Liabilities selectivity->conclusion

Caption: Experimental workflow for characterizing this compound and assessing off-target effects.

signaling_pathway cluster_epiberberine This compound cluster_pathway Signaling Pathways epiberberine Epiberberine Chloride raf Raf epiberberine->raf Inhibits mek MEK1/2 epiberberine->mek Inhibits erk ERK1/2 epiberberine->erk Inhibits ampk AMPKα epiberberine->ampk Inhibits akt Akt epiberberine->akt Inhibits raf->mek mek->erk cell_effects Cell Proliferation, Metabolism, Survival erk->cell_effects ampk->cell_effects akt->cell_effects troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Investigate Off-Target Effects cluster_conclusion Conclusion start Unexpected Phenotype Observed concentration Is the concentration appropriate? (Check dose-response) start->concentration controls Are controls behaving as expected? (Vehicle, Positive/Negative) start->controls orthogonal_exp Perform orthogonal inhibitor experiment (Protocol 2) concentration->orthogonal_exp Yes controls->orthogonal_exp Yes target_expression Verify target expression (Western blot/qPCR) orthogonal_exp->target_expression Phenotype persists on_target Phenotype is likely on-target orthogonal_exp->on_target Phenotype is absent target_expression->on_target Target is not expressed off_target Phenotype is likely off-target target_expression->off_target Target is expressed

References

Validation & Comparative

A Comparative Analysis of Epiberberine Chloride and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Epiberberine chloride against other established acetylcholinesterase (AChE) inhibitors, namely Donepezil, Galantamine, and Rivastigmine. The information is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into their comparative performance.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This process terminates the signal transmission at cholinergic synapses, allowing neurons to repolarize.[1] In neurodegenerative conditions like Alzheimer's disease, there is a decline in cholinergic function.[2] AChE inhibitors counteract this by preventing the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1] This mechanism forms the primary therapeutic strategy for managing the cognitive symptoms of mild to moderate Alzheimer's disease.[3][4]

Epiberberine, an alkaloid isolated from plants like Coptis chinensis, has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] This guide compares its in-vitro efficacy with that of commonly prescribed AChE inhibitors.

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected inhibitors against both AChE and BChE. Lower values indicate greater potency.

CompoundTarget EnzymeIC50 Value (µM)Selectivity
This compound AChE1.07[5][6]BChE/AChE ≈ 5.6
BChE6.03[5][6]
Donepezil AChE (human)0.0116[7]Highly selective for AChE
AChE (bovine)0.00812[7]
Galantamine AChE0.41>50-fold selective for AChE over BChE
Rivastigmine AChE0.0043 - 4.76[8]Dual inhibitor
BChE0.016 - 0.238

Data presented as µM for consistency. Note that the reported IC50 for Rivastigmine varies significantly across different studies and experimental conditions.

Signaling Pathway and Mechanism of Action

AChE inhibitors function by interfering with the catalytic breakdown of acetylcholine in the synaptic cleft. This enhances the activation of postsynaptic cholinergic receptors (both nicotinic and muscarinic), thereby boosting neuronal signaling.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential Receptor Cholinergic Receptors ACh_Release->Receptor ACh binds AChE AChE ACh_Release->AChE ACh Hydrolysis Signal Signal Propagation Receptor->Signal Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Epiberberine) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing AChE inhibition.

Experimental Protocols

The efficacy of AChE inhibitors is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine.[9] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion which can be quantified by measuring its absorbance at 412 nm.[9][10] The rate of color change is proportional to the enzyme's activity.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Phosphate buffer (0.1 M, pH 8.0)[10]

  • AChE enzyme solution (from Electrophorus electricus or other sources)

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent

  • DTNB solution (10 mM in buffer)[10]

  • ATCI solution (14 mM in buffer)[10]

Procedure:

  • Preparation: Add 140 µL of phosphate buffer to each well of a 96-well plate.[10]

  • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent vehicle.[10]

  • Enzyme Addition: Add 10 µL of the AChE enzyme solution to all wells.[10]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9][10]

  • DTNB Addition: Add 10 µL of DTNB solution to each well.[10]

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.[10]

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over a period of time (e.g., 3-10 minutes) using a microplate reader.[9][10]

  • Calculation: Determine the rate of reaction (V) for each well. The percent inhibition is calculated using the following formula:

    • % Inhibition = [(V_control - V_sample) / V_control] * 100

    • The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ellman_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 1. Add Buffer (140 µL) p2 2. Add Inhibitor (10 µL) p1->p2 p3 3. Add AChE (10 µL) p2->p3 r1 4. Pre-incubate (10-15 min) p3->r1 r2 5. Add DTNB (10 µL) r1->r2 r3 6. Add Substrate (ATCI) (10 µL) r2->r3 r4 7. Read Absorbance @ 412 nm r3->r4 a1 8. Calculate Reaction Rates r4->a1 a2 9. Calculate % Inhibition a1->a2 a3 10. Determine IC50 Value a2->a3

Caption: Experimental workflow for the Ellman's method.

Conclusion

Based on the available in-vitro data, this compound is an effective inhibitor of AChE with an IC50 value in the low micromolar range (1.07 µM).[5][6] It also demonstrates inhibitory activity against BChE.[5][6]

When compared to standard Alzheimer's drugs:

  • Donepezil is significantly more potent, with an IC50 in the low nanomolar range, and shows high selectivity for AChE.[7]

  • Galantamine is also more potent than this compound (IC50 of 0.41 µM) and is highly selective for AChE.

  • Rivastigmine exhibits high potency as a dual inhibitor of both AChE and BChE, with some studies reporting IC50 values in the low nanomolar range.[8]

While this compound may not be as potent as the established synthetic inhibitors, its activity as a naturally derived compound warrants further investigation. Its dual inhibition of both AChE and BChE could offer a different therapeutic profile, and its potential multitarget effects, including antioxidant activity, make it an interesting candidate for further research in the context of neurodegenerative diseases.[5][6]

References

A Comparative Guide to AMPK Signaling Pathway Activators: Evaluating Epiberberine Chloride's Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5' AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and inflammatory conditions. A variety of small molecules have been identified as AMPK activators, each with distinct mechanisms of action and cellular effects. This guide provides a comparative analysis of key AMPK activators, with a focus on validating their effects on the AMPK signaling pathway. While direct experimental data on Epiberberine chloride is limited in publicly available research, we will draw comparisons with its close structural analog, Berberine, alongside other well-characterized activators: Metformin, AICAR, and A-769662.

Quantitative Comparison of AMPK Activators

The following table summarizes the quantitative data on the activation of AMPK and downstream effects for Berberine, Metformin, AICAR, and A-769662. This data is compiled from various in vitro and in vivo studies and serves as a benchmark for evaluating novel AMPK activators like this compound.

CompoundCell Type/SystemConcentration RangeKey Quantitative ReadoutsReference
Berberine HCT116, SW480, LOVO CRC cells15-60 µmol/LIncreased phosphorylation of AMPK (Thr172) and ACC (Ser79) observed as early as 30 minutes.[1]
3T3-L1 adipocytes5-20 µMDose-dependent increase in AMPK activity and phosphorylation of its substrate IRS-1 (Ser789).[2]
Metformin Primary rat hepatocytes50 µM - 500 µMSignificant AMPK activation at 500 µM after 1 hour and at 50 µM after 7 hours.[3]
Bovine mammary epithelial cells3 mmol/LIncreased the ratio of phosphorylated AMPK (T172) to total AMPK and phosphorylated ACCα (S79) to total ACCα.[4]
AICAR LNCaP and PC3 prostate cancer cells0.5 - 3 mMDose-dependent increase in phosphorylation of ACC, a downstream target of AMPK.[5]
Mouse heart0.15 - 0.5 mMIncreased phosphorylation of AMPK α-subunit (Thr172) and ACC (Ser79).[6]
A-769662 Partially purified rat liver AMPKEC50 = 0.8 µMDirect stimulation of AMPK activity.[7]
Primary rat hepatocytesIC50 = 3.2 µMInhibition of fatty acid synthesis.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of AMPK activators.

Western Blot Analysis for AMPK Activation

This technique is widely used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT116, LNCaP, primary hepatocytes) in appropriate culture plates and allow them to adhere.

    • Treat cells with the AMPK activator (e.g., Berberine, Metformin, AICAR, A-769662) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK (e.g., anti-phospho-AMPKα (Thr172)) and its downstream targets like ACC (e.g., anti-phospho-ACC (Ser79)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[1][4][6]

In Vivo Studies in Animal Models

Animal models are essential for evaluating the physiological effects of AMPK activators.

  • Animal Model Selection:

    • Choose an appropriate animal model that recapitulates the disease of interest (e.g., db/db mice for type 2 diabetes, mice with induced colitis for inflammatory bowel disease).

  • Drug Administration:

    • Administer the AMPK activator (e.g., Berberine, A-769662) to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.[1][8]

    • Include a control group receiving the vehicle.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., liver, muscle, colon).

    • Analyze the tissues for AMPK activation and downstream effects using methods like Western blotting, immunohistochemistry, or enzyme activity assays.[1][8]

Visualizing the AMPK Signaling Pathway and Experimental Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

AMPK_Signaling_Pathway cluster_activators AMPK Activators cluster_upstream Upstream Kinases cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK (Potential) Berberine Berberine Berberine->AMPK Metformin Metformin LKB1 LKB1 Metformin->LKB1 AICAR AICAR AICAR->AMPK A-769662 A-769662 A-769662->AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates (Thr172) TAK1 TAK1 TAK1->AMPK Phosphorylates (Thr172) ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits SREBP-1c SREBP-1c AMPK->SREBP-1c Inhibits PGC-1α PGC-1α AMPK->PGC-1α Activates ULK1 ULK1 AMPK->ULK1 Activates Metabolic Outcomes Metabolic Outcomes ACC->Metabolic Outcomes ↓ Fatty Acid Synthesis mTOR->Metabolic Outcomes ↓ Protein Synthesis ↓ Cell Growth SREBP-1c->Metabolic Outcomes ↓ Lipogenesis PGC-1α->Metabolic Outcomes ↑ Mitochondrial Biogenesis ULK1->Metabolic Outcomes ↑ Autophagy

Caption: The AMPK signaling pathway and points of intervention by various activators.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2, C2C12) Start->Cell_Culture Treatment Treatment with This compound or other AMPK activators Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction In_Vivo_Study In Vivo Animal Study Treatment->In_Vivo_Study Western_Blot Western Blot Analysis (p-AMPK, p-ACC) Protein_Extraction->Western_Blot Enzyme_Assay AMPK Activity Assay Protein_Extraction->Enzyme_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the effect of a compound on the AMPK pathway.

Conclusion

While direct and comprehensive experimental data for this compound's effect on the AMPK signaling pathway remains to be published, the extensive research on its structural analog, Berberine, provides a strong rationale for its investigation as a potential AMPK activator. The comparative data and detailed protocols for established activators like Metformin, AICAR, and A-769662 presented in this guide offer a valuable framework for researchers to design and execute studies to validate the therapeutic potential of novel compounds targeting the AMPK pathway. Future studies should focus on generating robust quantitative data for this compound to accurately position it within the landscape of AMPK activators.

References

A Comparative Guide to the Anti-Diabetic Effects of Epiberberine Chloride: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anti-diabetic effects of Epiberberine chloride. Drawing on available experimental data, this document aims to objectively present its performance, often in relation to its well-studied isomer, Berberine, to provide a clear perspective on its therapeutic potential.

In Vitro Anti-Diabetic Profile of this compound

Direct quantitative in vitro studies on the anti-diabetic effects of this compound are not as extensive as those for its isomer, Berberine. However, existing research and comparative analyses provide valuable insights into its mechanisms of action at the cellular level.

A key study analyzing the structure-activity relationship of several protoberberine alkaloids, including Epiberberine and Berberine, revealed that Berberine and Coptisine exhibit more potent anti-hyperglycemic effects.[1] Nevertheless, Epiberberine has been shown to possess inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1] Furthermore, Epiberberine has been observed to improve insulin resistance in insulin-resistant HepG2 cells, an effect that is dependent on the activation of AMP-activated protein kinase (AMPK).

Due to the structural similarity and shared metabolic pathways with Berberine, its in vitro data serves as a valuable reference point for understanding the potential cellular mechanisms of Epiberberine.

Table 1: Comparative Summary of In Vitro Anti-Diabetic Effects of Berberine (as a reference for Epiberberine)

In Vitro ParameterCell Line(s)Observed Effect of BerberineReference(s)
Glucose Consumption HepG2Increased glucose consumption by 32% to 60% at concentrations of 5 µM to 100 µM.[2][2]
Glucose Uptake 3T3-L1 adipocytesEnhanced basal glucose uptake.[3][3]
HepG2Stimulated glucose consumption.[4][4]
AMPK Activation HepG2, C2C12Increased phosphorylation of AMPK.[5][5][6]
PTP1B Inhibition Recombinant h-PTP1BPotent competitive inhibition with a Ki value of 91.3 nM.[7][7]

In Vivo Anti-Diabetic Profile of this compound

In vivo studies provide a more holistic view of the anti-diabetic efficacy of this compound, demonstrating its effects in a physiological system.

A study utilizing a type 2 diabetic mouse model established through a high-fat diet and streptozotocin injection showed that Epiberberine administration significantly mitigates diabetic symptoms.

Table 2: Summary of In Vivo Anti-Diabetic Effects of this compound in T2DM Mice

In Vivo ParameterTreatment GroupsKey Findings
Blood Glucose Control, T2DM, EPI-low (50 mg/kg), EPI-medium (100 mg/kg), EPI-high (200 mg/kg), Metformin (200 mg/kg)Epiberberine significantly reduced blood glucose levels.
Oral Glucose Tolerance Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminEpiberberine effectively improved oral glucose tolerance.
Insulin Sensitivity Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminEpiberberine alleviated hepatic insulin resistance.
Glycosylated Hemoglobin (HbA1c) Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminEpiberberine decreased HbA1c levels.
Liver Glycogen Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminEpiberberine increased liver glycogen content.
Serum Lipids Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminReduced total cholesterol, triglycerides, and LDL-C; elevated HDL-C.
Pro-inflammatory Cytokines Control, T2DM, EPI-low, EPI-medium, EPI-high, MetforminReduced levels of pro-inflammatory cytokines in serum.
Insulin Signaling Pathway Skeletal muscle and liver tissueIncreased levels of GLUT4 and activated IRS-1, PI3K, and Akt.
MAPK Signaling Skeletal muscle and liver tissueInhibited the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Correlation and Mechanistic Insights

The in vivo anti-diabetic effects of this compound appear to be mediated by multiple mechanisms that are corroborated by in vitro findings, particularly those of its isomer Berberine. The observed improvement in insulin sensitivity and glucose tolerance in animal models can be attributed to the activation of the insulin signaling pathway, as evidenced by the upregulation of GLUT4 and activation of key downstream proteins like IRS-1, PI3K, and Akt.

The activation of AMPK, a central regulator of cellular energy metabolism, is a key mechanism for both Epiberberine and Berberine. AMPK activation, in turn, can lead to increased glucose uptake and reduced inflammation, which are consistent with the in vivo observations.

Furthermore, the potential for Epiberberine to inhibit PTP1B, a negative regulator of the insulin signaling pathway, presents another avenue through which it may exert its anti-diabetic effects. Inhibition of PTP1B would lead to enhanced insulin receptor sensitivity, thereby promoting glucose uptake and utilization.

Experimental Protocols

In Vitro Assays

1. 2-NBDG Glucose Uptake Assay in HepG2 Cells

  • Cell Culture: HepG2 cells are cultured to confluence in a 96-well plate.

  • Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be treated with 10⁻⁶ M insulin for 24 hours.

  • Treatment: Various concentrations of this compound or a positive control (e.g., metformin) are added to the cells and incubated for 24 hours. This is followed by a 30-minute incubation with 100 nM insulin.

  • Glucose Uptake Measurement: Cells are incubated with 40 µM of the fluorescent glucose analog 2-NBDG for 20 minutes.

  • Data Acquisition: After washing with ice-cold PBS to stop the reaction, the fluorescence intensity of intracellular 2-NBDG is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

2. PTP1B Enzymatic Inhibition Assay

  • Reaction Buffer: A buffer solution containing 25 mM Tris–HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT is prepared.

  • Assay Procedure: In a 96-well plate, 10 μL of the test compound (this compound) solution is added to 20 μL of PTP1B enzyme (1 μg/ml). This mixture is then combined with 40 μL of 4 mM p-nitrophenyl phosphate (pNPP) in 130 μL of the buffer.

  • Enzymatic Reaction: The reaction is carried out at 37°C for 10 minutes. The dephosphorylation of pNPP to p-nitrophenol (pNP) is monitored by measuring the absorbance at 405 nm for 30 minutes using a microplate reader.

  • Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated. Kinetic parameters can be determined using Lineweaver–Burk and Dixon plots.

3. AMPK Phosphorylation Western Blot Assay

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The blot is often stripped and re-probed with an antibody for total AMPK to normalize for protein loading.

In Vivo Study

Type 2 Diabetic Mouse Model

  • Animals: Male C57BL/6J mice are typically used.

  • Induction of T2DM: Mice are fed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance, followed by an intraperitoneal injection of a low dose of streptozotocin (STZ) to induce hyperglycemia.

  • Grouping and Treatment: The diabetic mice are randomly divided into several groups: a control group, a T2DM model group, multiple this compound treatment groups with varying doses (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., metformin 200 mg/kg). The treatment is administered orally once daily for a specified duration (e.g., 4 weeks).

  • Parameter Measurement: Throughout and at the end of the treatment period, various parameters are measured, including body weight, food and water intake, fasting blood glucose, oral glucose tolerance, serum insulin levels, lipid profiles, and inflammatory markers.

  • Tissue Analysis: At the end of the study, tissues such as the liver and skeletal muscle are collected for histopathological examination and molecular analysis (e.g., Western blotting for signaling pathway proteins).

Visualizing the Mechanisms

This compound Anti-Diabetic Signaling Pathways cluster_0 This compound cluster_1 Cellular Mechanisms cluster_2 Downstream Effects Epiberberine Epiberberine AMPK AMPK Epiberberine->AMPK Activates PTP1B PTP1B Epiberberine->PTP1B Inhibits GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Inflammation Inflammation AMPK->Inflammation Reduces Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Insulin Receptor Insulin Receptor PTP1B->Insulin Receptor Dephosphorylates Insulin Receptor->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

Caption: Signaling pathways of this compound's anti-diabetic effects.

Experimental Workflow for In Vitro vs In Vivo Comparison cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Correlation Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Glucose Uptake Assay Glucose Uptake Assay Treatment->Glucose Uptake Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Treatment->Enzyme Inhibition Assay Western Blot Western Blot Treatment->Western Blot Data Comparison Data Comparison Glucose Uptake Assay->Data Comparison Enzyme Inhibition Assay->Data Comparison Western Blot->Data Comparison Diabetic Model Diabetic Model Drug Administration Drug Administration Diabetic Model->Drug Administration Physiological Monitoring Physiological Monitoring Drug Administration->Physiological Monitoring Biochemical Analysis Biochemical Analysis Drug Administration->Biochemical Analysis Histopathology Histopathology Drug Administration->Histopathology Physiological Monitoring->Data Comparison Biochemical Analysis->Data Comparison Histopathology->Data Comparison

Caption: Workflow for comparing in vitro and in vivo anti-diabetic effects.

References

Epiberberine and Berberine on Lipid Metabolism: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine, a well-known isoquinoline alkaloid, has been extensively studied for its beneficial effects on lipid metabolism. Its isomer, epiberberine, has also emerged as a potential therapeutic agent for dyslipidemia. This guide provides a comprehensive head-to-head comparison of their effects on lipid metabolism, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Executive Summary

Both berberine and epiberberine demonstrate significant lipid-lowering capabilities. Berberine has a multi-targeted approach, influencing lipid synthesis, uptake, and excretion through various mechanisms including the activation of AMP-activated protein kinase (AMPK) and the regulation of the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] Epiberberine has been shown to lower cholesterol by inhibiting its synthesis and promoting its uptake and conversion in the liver.[6] While direct comparative studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy and mechanisms of action.

Quantitative Data Comparison

The following tables summarize the quantitative effects of epiberberine and berberine on key lipid parameters from preclinical and clinical studies.

Table 1: Preclinical Studies in Animal Models

CompoundAnimal ModelDosageDurationTotal Cholesterol (TC)LDL-Cholesterol (LDL-c)Triglycerides (TG)Reference
Epiberberine High-fat diet-induced dyslipidemic Syrian golden hamsters100 mg/kg/day10 days↓ 20.2%↓ 22.3%Not Reported
Berberine High-fat and high-cholesterol diet-fed hamsters100 mg/kg/day10 days↓ ~43.8% (from ~4.8 to 2.7 mmol/l)↓ ~44% (from ~2.5 to 1.4 mmol/l)Not Reported[7]
Berberine ApoE-/- mice on a high-fat diet50 and 100 mg/kg/dayNot Specified↓ Significantly↓ Significantly↓ Significantly[5]
Berberine Obese db/db and ob/ob miceNot SpecifiedNot Specified↓ Significantly (hepatic & plasma)Not Reported↓ Significantly (hepatic & plasma)

Table 2: Clinical Studies in Human Subjects

CompoundStudy PopulationDosageDurationTotal Cholesterol (TC)LDL-Cholesterol (LDL-c)Triglycerides (TG)Reference
Berberine Hypercholesterolemic patients0.5 g, twice daily3 monthsNot Reported↓ 25% (from 3.2 to 2.4 mmol/l)↓ 34.8% (from 2.3 to 1.5 mmol/l)[7]
Berberine Obese human subjects500 mg, three times a day12 weeks↓ 12.2%Not Reported↓ 23%[8]
Berberine Hypercholesterolemic patientsNot Specified3 months↓ 29%↓ 25%↓ 35%[9]

Note: Direct comparison should be made with caution due to variations in study design, animal models, and patient populations.

Mechanisms of Action: A Comparative Overview

Epiberberine: Focused on Cholesterol Homeostasis

Epiberberine primarily appears to regulate cholesterol metabolism through a multi-pronged approach in the liver.[6] Key mechanisms include:

  • Inhibition of Cholesterol Synthesis: It downregulates the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis.[6]

  • Enhanced Cholesterol Uptake and Conversion: Epiberberine significantly upregulates the mRNA and protein expression of the LDL receptor (LDLR) and cholesterol 7-alpha-hydroxylase (CYP7A1).[6] This enhances the clearance of LDL-c from circulation and promotes the conversion of cholesterol into bile acids.

  • Increased Fecal Excretion: The compound promotes the excretion of total cholesterol and total bile acids (TBA) in feces.[6]

Berberine: A Multi-Target Regulator of Lipid Metabolism

Berberine's effects on lipid metabolism are more extensively studied and appear to be broader, impacting multiple pathways.[1][10][11]

  • AMPK Activation: A central mechanism of berberine's action is the activation of AMP-activated protein kinase (AMPK).[2][12][13] Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC), leading to decreased fatty acid and cholesterol synthesis and increased fatty acid oxidation.[13][14]

  • LDLR Upregulation: Berberine increases the expression of the LDL receptor, not by increasing gene transcription, but by stabilizing the LDLR mRNA.[2][7] This leads to a greater number of receptors on the surface of liver cells, enhancing the removal of LDL-c from the blood.

  • PCSK9 Inhibition: Berberine has been identified as a natural inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3][4][5] By reducing PCSK9 levels, berberine prevents the degradation of the LDL receptor, further increasing its availability to clear circulating LDL-c.[1][15]

  • Gut Microbiota Modulation: Berberine can alter the composition of the gut microbiota, which in turn can influence lipid metabolism.[1]

Signaling Pathway and Experimental Workflow Diagrams

Epiberberine's Proposed Mechanism of Action

Epiberberine_Mechanism cluster_liver Hepatocyte cluster_blood Bloodstream cluster_feces Feces Epiberberine Epiberberine HMGCR HMGCR (Cholesterol Synthesis) Epiberberine->HMGCR inhibits LDLR LDLR (LDL-c Uptake) Epiberberine->LDLR upregulates CYP7A1 CYP7A1 (Cholesterol to Bile Acid) Epiberberine->CYP7A1 upregulates ASBT ASBT (Bile Acid Reabsorption) Epiberberine->ASBT slightly reduces TC Serum TC HMGCR->TC decreases synthesis LDLc Serum LDL-c LDLR->LDLc decreases Fecal_TBA Fecal TBA CYP7A1->Fecal_TBA increases excretion ASBT->Fecal_TBA increases excretion Fecal_TC Fecal TC TC->Fecal_TC increases excretion Berberine_Mechanism cluster_pathways Key Regulatory Pathways cluster_effects Downstream Effects on Lipid Metabolism Berberine Berberine AMPK AMPK Activation Berberine->AMPK PCSK9 PCSK9 Inhibition Berberine->PCSK9 LDLR_mRNA LDLR mRNA Stabilization Berberine->LDLR_mRNA Gut_Microbiota Gut Microbiota Modulation Berberine->Gut_Microbiota Lipid_Synthesis ↓ Lipid Synthesis (Cholesterol, Fatty Acids) AMPK->Lipid_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation LDLR_Expression ↑ LDLR Expression PCSK9->LDLR_Expression LDLR_mRNA->LDLR_Expression Lipid_Absorption ↓ Intestinal Lipid Absorption Gut_Microbiota->Lipid_Absorption LDLc_Clearance ↑ LDL-c Clearance LDLR_Expression->LDLc_Clearance Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis start Rodents (e.g., Hamsters, Mice) diet High-Fat / High-Cholesterol Diet start->diet dyslipidemia Induction of Dyslipidemia diet->dyslipidemia groups Grouping: - Normal Control - Model Control - Positive Control (e.g., Simvastatin) - Epiberberine / Berberine Groups (various doses) dyslipidemia->groups serum Serum Lipid Profile: - TC, LDL-c, TG, HDL-c groups->serum liver Liver Tissue Analysis: - Lipid Content - Gene Expression (e.g., HMGCR, LDLR, CYP7A1) - Protein Expression (Western Blot) groups->liver feces Fecal Analysis: - Total Cholesterol - Total Bile Acids groups->feces

References

A Comparative Guide to the Anti-inflammatory Effects of Berberine Chloride Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the well-documented anti-inflammatory effects of Berberine chloride . Extensive literature searches did not yield sufficient specific data on the anti-inflammatory properties of its isomer, Epiberberine chloride , in different cell lines. Given their structural similarity, the findings on Berberine may offer insights into the potential activities of Epiberberine, but direct experimental validation is lacking.

This publication provides a comparative analysis of Berberine chloride's anti-inflammatory efficacy across various cell lines, supported by experimental data from peer-reviewed studies. The guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of isoquinoline alkaloids.

Cross-Validation of Anti-inflammatory Efficacy: A Tabular Summary

The anti-inflammatory effects of Berberine chloride have been investigated in a multitude of cellular models, each representing different tissue types and inflammatory contexts. The following table summarizes the quantitative data from key studies, offering a comparative overview of Berberine's potency and mechanism of action.

Cell LineInflammatory StimulusBerberine Concentration(s)Key Anti-inflammatory EffectsSignaling Pathways ImplicatedReference(s)
RAW 264.7 (Murine Macrophages) Lipopolysaccharide (LPS)Not specified in abstractInhibition of pro-inflammatory mediators.Not explicitly stated in abstract, but generally NF-κB and MAPK pathways.[1]
BEAS-2B (Human Bronchial Epithelial Cells) IL-4 + TNF-α≤1 μMSignificant inhibition of IL-6 and CCL11 secretion.STAT6 pathway modulation. NF-κB and MAPK pathways were reported as unaffected in this specific study.[2]
OC2 and KB (Human Oral Cancer Cells) 12-O-tetradecanoylphorbol-13-acetate (TPA)1, 10, and 100 μMDose-dependent reduction of prostaglandin E2 (PGE2) production via reduced COX-2 protein expression.Inhibition of Activator Protein 1 (AP-1) binding.[3][4]
IPEC-J2 (Porcine Intestinal Epithelial Cells) Lipopolysaccharide (LPS)75, 150, and 250 μg/mlDose-dependent reduction in the expression of IL-1β, IL-6, and TNF-α.Inhibition of NF-κB and MAPK (p38, JNK, ERK1/2) signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison table.

Cell Culture and Treatment
  • RAW 264.7 Cells: Murine macrophage cell line RAW 264.7 were cultured in an appropriate medium. To induce an inflammatory response, cells were stimulated with bacterial lipopolysaccharide (LPS). The cells were then treated with Berberine-loaded liquid crystalline nanoparticles for 24 hours before analysis.[1]

  • BEAS-2B Cells: Human bronchial epithelial cell line BEAS-2B were cultured and pre-treated with Berberine (≤1 μM) before being activated with a combination of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) to simulate an allergic airway inflammation environment.[2]

  • OC2 and KB Cells: Human oral cancer cell lines OC2 and KB were treated with Berberine (1, 10, and 100 μM) for 12 hours, with or without the presence of the inflammatory inducer 12-O-tetradecanoylphorbol-13-acetate (TPA, 10 nM).[3][4]

Enzyme-Linked Immunosorbent Assay (ELISA)

To quantify the production of pro-inflammatory cytokines and mediators, standard ELISA protocols were employed.

  • Cell culture supernatants were collected after treatment with Berberine and/or inflammatory stimuli.

  • The concentrations of specific molecules such as IL-6, CCL11, and PGE2 were determined using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance was measured using a microplate reader, and concentrations were calculated based on a standard curve.[2]

Western Blot Analysis

Western blotting was utilized to determine the expression levels of key proteins in signaling pathways.

  • Cells were lysed, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, NF-κB p65, IκBα, phosphorylated forms of p38, JNK, ERK, and STAT6).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR was used to measure the mRNA expression levels of inflammatory cytokines.

  • Total RNA was extracted from the cells using a suitable reagent.

  • cDNA was synthesized from the RNA templates using a reverse transcription kit.

  • Quantitative PCR was performed using SYBR Green master mix and primers specific for target genes (e.g., IL-1β, IL-6, TNF-α, COX-2, and iNOS).

  • The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was performed to assess the DNA-binding activity of transcription factors like AP-1.

  • Nuclear extracts were prepared from treated and untreated cells.

  • The extracts were incubated with a radiolabeled oligonucleotide probe containing the consensus binding site for the transcription factor of interest.

  • The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • The gel was dried and exposed to X-ray film to visualize the DNA-binding activity.[3][4]

Visualizing the Molecular Mechanisms and Workflow

To better understand the experimental process and the molecular pathways involved in Berberine's anti-inflammatory action, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Line_1 Cell Line A (e.g., RAW 264.7) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Line_1->Inflammatory_Stimulus Cell_Line_2 Cell Line B (e.g., BEAS-2B) Cell_Line_2->Inflammatory_Stimulus Cell_Line_3 Cell Line C (e.g., OC2) Cell_Line_3->Inflammatory_Stimulus Berberine_Chloride Berberine Chloride (Various Concentrations) Inflammatory_Stimulus->Berberine_Chloride Co-treatment or Pre-treatment Cytokine_Analysis Cytokine Measurement (ELISA, RT-PCR) Berberine_Chloride->Cytokine_Analysis Protein_Expression Protein Expression (Western Blot) Berberine_Chloride->Protein_Expression TF_Activity Transcription Factor Activity (EMSA) Berberine_Chloride->TF_Activity

General experimental workflow for assessing anti-inflammatory effects.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Receptor Toll-like Receptor 4 (TLR4) MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK Berberine Berberine Berberine->IKK inhibits AP1 AP-1 Berberine->AP1 inhibits binding MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->AP1 IkB IκBα IKK->IkB phosphorylates NFkB_Cytoplasm NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_Cytoplasm sequesters NFkB_Nucleus NF-κB (p65/p50) (Nucleus) NFkB_Cytoplasm->NFkB_Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nucleus->Cytokines activates transcription AP1->Cytokines activates transcription

Key inflammatory signaling pathways modulated by Berberine.

References

Safety Operating Guide

Proper Disposal of Epiberberine Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Epiberberine chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, a compound noted for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Hazard Profile and Safety Summary

Before handling this compound for disposal, it is crucial to be aware of its hazard profile.

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)[1]Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]Avoid release to the environment. Collect spillage.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures personnel safety.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

  • In case of dust or aerosol formation, a suitable respirator should be used.[2]

2. Waste Collection and Segregation:

  • All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be collected in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3. Handling Spills and Contamination:

  • In the event of a spill, use personal protective equipment.[1]

  • Prevent the spill from entering drains or water courses.[1][3]

  • Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

  • Collect all contaminated materials and place them in the designated waste container for disposal.[1]

4. Final Disposal:

  • The collected waste must be disposed of through an approved waste disposal plant.[1][4]

  • It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Do not dispose of this compound down the drain.[3][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe spill Is there a spill? ppe->spill contain_spill Step 2a: Contain and Clean Spill - Prevent entry to drains - Absorb with inert material - Decontaminate area spill->contain_spill Yes collect_waste Step 2b: Collect Waste in a Labeled, Sealed Container spill->collect_waste No contain_spill->collect_waste consult_regulations Step 3: Consult Local, Regional, and National Waste Regulations collect_waste->consult_regulations dispose Step 4: Dispose of Container via Approved Waste Disposal Plant consult_regulations->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.